3,5-Dichloro-4-methoxyphenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3,5-dichloro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCLSOGJYUVJNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400702 | |
| Record name | 3,5-Dichloro-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175883-61-1 | |
| Record name | B-(3,5-Dichloro-4-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175883-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dichloro-4-methoxyphenylboronic acid is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility is prominent in the synthesis of complex organic molecules, including active pharmaceutical ingredients and advanced materials.[1] This technical guide provides a comprehensive overview of the primary synthetic route to this compound, detailing the experimental protocol, necessary reagents, and expected outcomes. The synthesis is based on the well-established ortho-lithiation and subsequent borylation of a substituted anisole precursor. This document is intended to serve as a practical resource for researchers in academic and industrial settings.
Introduction
Arylboronic acids are a cornerstone of contemporary organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The title compound, with its specific substitution pattern of two chlorine atoms and a methoxy group, offers unique electronic and steric properties that can be exploited in the synthesis of targeted molecules.[1] It serves as a key intermediate in the development of various pharmaceuticals, including potential anti-cancer agents.[1] The synthesis of this compound is most effectively achieved through a directed ortho-metalation (DoM) strategy, followed by quenching with a boron electrophile.
Core Synthesis Pathway: Lithiation-Borylation
The principal synthetic route to this compound involves a two-step, one-pot process starting from 2,6-dichloroanisole. This method leverages the directing effect of the methoxy group to achieve regioselective lithiation at the 4-position, followed by the introduction of the boronic acid moiety.
Reaction Scheme
The overall transformation can be depicted as follows:
References
An In-depth Technical Guide on the Physicochemical Properties of 3,5-Dichloro-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of 3,5-Dichloro-4-methoxyphenylboronic acid (CAS Number: 175883-61-1). The document is structured to offer essential data, experimental context, and logical frameworks relevant to the application of this compound in research and development.
Core Physicochemical Data
This compound is a substituted arylboronic acid increasingly utilized as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its unique substitution pattern, featuring two electron-withdrawing chlorine atoms and an electron-donating methoxy group, imparts specific reactivity and properties.[1] While extensive experimental data for this specific molecule is not broadly published, key physical and computed properties have been compiled from various sources.
A summary of available quantitative data is presented below. For comparative context, data for the parent compound, 4-methoxyphenylboronic acid, is also included to provide researchers with a baseline for estimating properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 175883-61-1 | [1][2] |
| Molecular Formula | C₇H₇BCl₂O₃ | [1][3] |
| Molecular Weight | 220.85 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [1] |
| Purity | ≥98% | [2][3] |
| Melting Point | 279-284 °C | [2] |
| Boiling Point | 379.4 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.563 g/cm³ (Predicted) | [4] |
| InChI Key | JHCLSOGJYUVJNQ-UHFFFAOYSA-N | [3] |
Table 2: Comparative Physicochemical Properties of 4-methoxyphenylboronic acid
| Property | Value | Source(s) |
| CAS Number | 5720-07-0 | [5] |
| Molecular Formula | C₇H₉BO₃ | [5][6] |
| Molecular Weight | 151.96 g/mol | [5] |
| Appearance | White to light beige crystalline powder | [6] |
| Melting Point | 204-206 °C (lit.) | [7] |
| pKa | 9.25 (in water/acetonitrile mixture) | [8] |
| Solubility | Slightly soluble in water; Soluble in DMSO and methanol | [6][9] |
| InChI Key | VOAAEKKFGLPLLU-UHFFFAOYSA-N | [5] |
Factors Influencing Acidity (pKa)
The acidity, or pKa, of an arylboronic acid is a critical parameter influencing its reactivity in cross-coupling reactions and its affinity for diols in sensor applications. The pKa is significantly affected by the electronic nature of substituents on the phenyl ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like halogens (e.g., -Cl) increase the Lewis acidity of the boron atom. By withdrawing electron density from the aromatic ring, they stabilize the resulting anionic boronate species, thus lowering the pKa (stronger acid).[10][11]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) donate electron density to the ring, which destabilizes the anionic boronate form and increases the pKa (weaker acid).[11]
-
Positional Effects: The position of substituents (ortho, meta, para) also plays a crucial role due to inductive and resonance effects, as well as potential steric hindrance.[10][12]
For this compound, the two strongly electron-withdrawing chloro groups are expected to significantly lower the pKa relative to the parent 4-methoxyphenylboronic acid, making it a stronger Lewis acid.
Experimental Protocols
Detailed experimental validation of physicochemical properties is crucial. Below are generalized protocols for determining the pKa and solubility of arylboronic acids, which can be adapted for this compound.
Spectrophotometric titration is a precise method for determining pKa values for compounds containing a UV-active chromophore.[13] The method relies on the differential UV absorbance of the protonated (trigonal) and deprotonated (tetragonal anionic) forms of the boronic acid.
Methodology:
-
Preparation of Solutions: A stock solution of the boronic acid is prepared in a suitable solvent (e.g., DMSO, Methanol). A series of buffer solutions spanning a wide pH range (e.g., pH 2 to 12) are also prepared.
-
Sample Preparation: A small aliquot of the boronic acid stock solution is added to each buffer solution to create a series of samples with constant analyte concentration but varying pH.
-
Spectrophotometric Measurement: The UV-Vis spectrum (typically 200-400 nm) of each sample is recorded.
-
Data Analysis: The absorbance at a wavelength where the acidic and basic forms have different molar absorptivities is plotted against pH. The resulting data typically forms a sigmoidal curve.[14] The pKa is determined from the inflection point of this curve, which corresponds to the pH where the concentrations of the acidic and basic forms are equal.[14][15]
The solubility of a compound is a fundamental property impacting its application in drug development and process chemistry. A common approach is the shake-flask method or a dynamic method.
Methodology (Shake-Flask):
-
Sample Preparation: An excess amount of the solid boronic acid is added to a known volume of the solvent of interest (e.g., water, buffer, organic solvent) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Concentration Analysis: The concentration of the boronic acid in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR.
-
Result Expression: The solubility is expressed in units such as mg/mL or mol/L at the specified temperature.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 175883-61-1 this compound AKSci X0576 [aksci.com]
- 3. (3,5-Dichloro-4-methoxyphenyl)boronic acid | 175883-61-1 [sigmaaldrich.com]
- 4. (3,5-dichloro-4-methoxyphenyl)boronic acid175883-61-1,Purity98%_BoroPharm Inc. [molbase.com]
- 5. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 7. 4-Methoxyphenylboronic acid = 95.0 5720-07-0 [sigmaaldrich.com]
- 8. d-nb.info [d-nb.info]
- 9. 4-Methoxyphenylboronic Acid | 5720-07-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 10. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaguru.co [pharmaguru.co]
A Technical Guide to 3,5-Dichloro-4-methoxyphenylboronic acid: Synthesis and Application
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of 3,5-Dichloro-4-methoxyphenylboronic acid, a versatile reagent in modern organic synthesis and medicinal chemistry. This document covers its chemical properties, structure, and its critical role as an intermediate in the development of pharmaceuticals and advanced materials. Detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions are also presented to aid researchers in their synthetic endeavors.
Core Properties and Identification
This compound is a substituted phenylboronic acid that is particularly valuable for creating complex organic molecules.[1] Its unique structure, featuring two chlorine atoms and a methoxy group, enhances its reactivity and selectivity in various chemical transformations.[1] It is recognized for its ability to form stable complexes, making it an essential reagent in cross-coupling reactions.[1]
Chemical Structure:
Caption: 2D representation of this compound.
Physicochemical and Identification Data:
The following table summarizes the key quantitative and identifying information for this compound.
| Property | Value | Reference(s) |
| CAS Number | 175883-61-1 | [1][2][3][4] |
| Molecular Formula | C₇H₇BCl₂O₃ | [1][2][3] |
| Molecular Weight | 220.85 g/mol | [1] |
| Purity | ≥ 95% (HPLC) / 97% | [1][2] |
| Appearance | White solid | [1] |
| Storage Temperature | 2-8°C | [2] |
| MDL Number | MFCD04039018 | [1][2] |
| PubChem ID | 4197352 | [1] |
Applications in Research and Development
This boronic acid derivative is a crucial building block with diverse applications, primarily centered around the formation of carbon-carbon bonds.
-
Drug Development: The compound is a key intermediate in the synthesis of various pharmaceuticals.[1] It is particularly noted for its use in developing anti-cancer agents that are designed to target specific cellular pathways.[1] The boronic acid functional group itself is significant in medicinal chemistry, as seen in drugs like Bortezomib, where it interacts with enzyme active sites.[5]
-
Organic Synthesis: It is widely employed in Suzuki-Miyaura cross-coupling reactions, which are fundamental for efficiently creating complex organic molecules.[1] This reactivity is essential for synthesizing new compounds in materials science and for the development of novel agrochemicals.[1]
-
Advanced Materials: Beyond pharmaceuticals, this reagent is used to prepare advanced materials, including fluorescent probes and sensors, contributing to progress in analytical chemistry.[1]
The role of boronic acids as versatile building blocks is illustrated in the following diagram, showing their integration into larger, more complex molecules.
Caption: Role as a building block in Suzuki-Miyaura cross-coupling.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate.[6][7][8] It is a cornerstone method for synthesizing biaryl compounds. What follows is a general, representative protocol for the use of this compound in such a reaction.
Objective: To synthesize a biaryl compound via the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.0 - 1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2-3 eq)
-
Solvent system (e.g., Toluene/Water or Dioxane/Water)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask)
-
Ethyl acetate and brine for workup
-
Silica gel for column chromatography
Methodology:
-
Reaction Setup:
-
To a Schlenk flask, add this compound, the chosen aryl bromide, and the base (K₂CO₃).
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
-
Solvent and Catalyst Addition:
-
Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water) to the flask via syringe.
-
Stir the mixture to dissolve the reactants.
-
In a separate vial, dissolve the palladium catalyst in a small amount of the organic solvent and add it to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue using silica gel column chromatography with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
The workflow for this protocol is summarized in the diagram below.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Safety and Handling
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[2] In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[2]
-
Handling: Use in a well-ventilated area and with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place at 2-8°C, sealed tightly.[1][2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. aobchem.com [aobchem.com]
- 3. pschemicals.com [pschemicals.com]
- 4. (3,5-Dichloro-4-methoxyphenyl)boronic acid | 175883-61-1 [b2b.sigmaaldrich.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. diva-portal.org [diva-portal.org]
- 8. rose-hulman.edu [rose-hulman.edu]
Navigating the Solubility Landscape of 3,5-Dichloro-4-methoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-4-methoxyphenylboronic acid is a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura reaction, is well-established. However, a comprehensive understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, purification protocols, and formulation development. This technical guide addresses the current landscape of solubility data for this compound, providing insights based on related compounds and presenting detailed experimental protocols for its empirical determination.
This guide provides two robust experimental methodologies—the dynamic (turbidimetric) method and the thermodynamic (shake-flask) method—to enable researchers to precisely determine the solubility of this compound in their solvents of choice.
General Solubility Trends of Arylboronic Acids
The following table summarizes the qualitative solubility of phenylboronic acid in common organic solvents, which can serve as a preliminary guide for solvent selection for this compound.
| Solvent Class | Representative Solvents | General Solubility of Phenylboronic Acid | Reference |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | [1][2][3] |
| Ketones | Acetone, 3-Pentanone | High | [1][2][3] |
| Chloroalkanes | Chloroform, Dichloromethane | Moderate | [1][2][3] |
| Hydrocarbons | Methylcyclohexane, Hexane | Very Low | [1][2][3] |
| Alcohols | Methanol, Ethanol | Soluble | [4][5] |
| Amides | Dimethylformamide (DMF) | Soluble | |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | Soluble | [5] |
Experimental Protocols for Solubility Determination
To obtain precise solubility data for this compound, the following experimental protocols are recommended.
Dynamic Method for Solubility Determination
This method involves monitoring the temperature at which a known concentration of the solute completely dissolves in a solvent upon controlled heating.
Materials and Apparatus:
-
This compound (high purity)
-
High-purity organic solvents
-
Analytical balance (precision ±0.1 mg)
-
Sealed glass vials or test tubes
-
Controlled temperature bath with a programmable temperature ramp
-
Magnetic stirrer and stir bars
-
Luminance probe or a device to measure turbidity (e.g., a simple laser and photodiode setup)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into a glass vial.
-
Add a precise volume or weight of the desired organic solvent to achieve a known mole fraction or concentration.
-
Add a small magnetic stir bar.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Measurement:
-
Place the sealed vial in the controlled temperature bath.
-
Begin stirring to ensure the suspension is homogeneous.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.1-0.5 °C/min).
-
Continuously monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, and the solution becomes clear.
-
-
Data Analysis:
-
Record the temperature of complete dissolution.
-
Repeat the measurement for several different concentrations to construct a solubility curve (solubility vs. temperature).
-
Experimental workflow for the dynamic solubility determination method.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility at a constant temperature.
Materials and Apparatus:
-
This compound (high purity)
-
High-purity organic solvents
-
Analytical balance (precision ±0.1 mg)
-
Screw-cap vials
-
Shaker or orbital incubator capable of maintaining a constant temperature
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a shaker at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
-
-
Sample Analysis:
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved solids.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved boronic acid using a pre-calibrated analytical method.
-
Experimental workflow for the thermodynamic (shake-flask) solubility method.
Conclusion
Understanding the solubility of this compound is a critical step in its effective application in research and development. While specific quantitative data is not yet widely published, the general principles of arylboronic acid solubility provide a useful starting point for solvent selection. The detailed experimental protocols provided in this guide offer robust methods for researchers to determine the precise solubility of this compound in various organic solvents, thereby facilitating the optimization of synthetic and formulation processes.
References
Spectroscopic Data for 3,5-Dichloro-4-methoxyphenylboronic Acid: A Technical Guide
For Immediate Release
This technical guide presents a comprehensive overview of the spectroscopic data for 3,5-Dichloro-4-methoxyphenylboronic acid (C₇H₇BCl₂O₃, Molecular Weight: 220.85 g/mol ).[1][2] This document is intended for researchers, scientists, and drug development professionals, providing detailed information on its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on computational models and analysis of related molecular structures, offering valuable insights into its spectroscopic behavior.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.2 | Singlet | 2H | Ar-H |
| ~3.9 | Singlet | 3H | -OCH₃ |
| ~5.5 - 6.5 | Broad Singlet | 2H | -B(OH)₂ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~155 | Ar-C-O |
| ~138 | Ar-C-Cl |
| ~132 | Ar-CH |
| ~128 | Ar-C-B |
| ~60 | -OCH₃ |
Solvent: DMSO-d₆
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600 - 3200 | Broad | O-H stretch (B(OH)₂) |
| ~3050 - 3000 | Medium | Ar C-H stretch |
| ~2950 - 2850 | Medium | C-H stretch (-OCH₃) |
| ~1600 - 1450 | Strong | Ar C=C stretch |
| ~1350 - 1300 | Strong | B-O stretch |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~800 - 700 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 220 | [M]⁺ (assuming ³⁵Cl) |
| 222 | [M+2]⁺ (isotopic peak for one ³⁷Cl) |
| 224 | [M+4]⁺ (isotopic peak for two ³⁷Cl) |
| 202 | [M-H₂O]⁺ |
| 187 | [M-H₂O-CH₃]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following sections detail the methodologies for acquiring the NMR, IR, and MS spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents like methanol-d₄ may also be suitable.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to approximately 12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds is recommended.
-
-
¹³C NMR:
-
Employ a proton-decoupled pulse sequence.
-
A wider spectral width (e.g., 0-160 ppm) is necessary.
-
A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin).
-
Processing steps include Fourier transformation, phase correction, and baseline correction.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
A typical acquisition involves the co-addition of 16-32 scans at a resolution of 4 cm⁻¹.
Data Processing:
-
The sample spectrum is automatically ratioed against the background spectrum by the instrument software to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Introduce the sample into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
Data Acquisition:
-
The sample is vaporized and then ionized in the source, typically using a 70 eV electron beam for EI.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
Data Processing:
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Data analysis involves identifying the molecular ion peak ([M]⁺) and analyzing the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and elemental composition.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis, purification, and spectral analysis of a chemical compound like this compound.
References
Commercial Availability and Synthetic Utility of 3,5-Dichloro-4-methoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dichloro-4-methoxyphenylboronic acid is a valuable substituted arylboronic acid that serves as a key building block in synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This technical guide provides an in-depth overview of the commercial availability of this compound, a detailed experimental protocol for its application in a representative Suzuki-Miyaura cross-coupling reaction, and its relevance in the development of targeted therapeutics, specifically focusing on the inhibition of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is implicated in various cancers.
Commercial Availability and Suppliers
This compound (CAS No. 175883-61-1) is commercially available from a range of chemical suppliers. The purity and available quantities can vary, and it is recommended to request a certificate of analysis from the supplier to ensure the material meets the requirements of the intended application.
| Supplier | CAS Number | Purity | Available Quantities |
| AOBChem | 175883-61-1 | 97% | 1g, 5g, 10g, 25g |
| Chem-Impex | 175883-61-1 | ≥ 95% (HPLC) | Inquire |
| Sigma-Aldrich | 175883-61-1 | 98% | Inquire |
| P&S Chemicals | 175883-61-1 | Inquire | Inquire |
Table 1: Commercial Suppliers of this compound. Data is subject to change and should be confirmed with the respective suppliers.
Experimental Protocols
The primary application of this compound in drug discovery and organic synthesis is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] The following is a representative experimental protocol for the coupling of this compound with a hypothetical aryl bromide to form a biaryl compound, a common scaffold in medicinal chemistry.
General Procedure for Suzuki-Miyaura Cross-Coupling
Reaction Scheme:
Where Ar-Br is the aryl bromide and Ar' is the 3,5-Dichloro-4-methoxyphenyl group.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)
-
Base (e.g., Potassium Carbonate, 2.0 equivalents)
-
Degassed solvent (e.g., a mixture of Toluene, Methanol, and Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aryl bromide (1.0 equiv.) and this compound (1.2 equiv.) in a mixture of toluene and methanol.
-
Degassing: Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes to remove any dissolved oxygen.
-
Addition of Reagents: To the stirred solution, add the palladium catalyst (0.05 equiv.) and an aqueous solution of the base (e.g., 2M potassium carbonate, 2.0 equiv.).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Application in Drug Discovery: Targeting the FGFR Signaling Pathway
Substituted biaryl compounds synthesized using this compound are key intermediates in the development of targeted cancer therapies. One such application is in the synthesis of inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[1] Aberrant activation of the FGFR pathway, through mutations, gene amplification, or translocations, is a known driver in various cancers.[1]
The FGFR Signaling Pathway and its Role in Cancer
The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to their corresponding receptors on the cell surface. This binding event leads to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. The activated receptors then recruit and phosphorylate a variety of downstream signaling proteins, which in turn activate several key intracellular signaling pathways, including:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: Crucial for cell survival, growth, and metabolism.
-
PLCγ Pathway: Involved in cell motility and calcium signaling.
In cancer, the constitutive activation of these pathways due to FGFR aberrations leads to uncontrolled cell growth, proliferation, survival, and angiogenesis, contributing to tumor progression and metastasis. Therefore, inhibiting the kinase activity of FGFRs is a promising therapeutic strategy.
Visualizations
Experimental Workflow
FGFR Signaling Pathway
References
An In-depth Technical Guide to the Stability and Storage of 3,5-Dichloro-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,5-Dichloro-4-methoxyphenylboronic acid. Understanding the stability profile of this versatile reagent is crucial for its effective use in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and for ensuring the quality and reproducibility of experimental results in drug development and materials science.
Core Concepts in Stability
The stability of this compound, like other arylboronic acids, is primarily influenced by its susceptibility to degradation pathways such as protodeboronation and oxidation. Environmental factors including temperature, light, humidity, and pH can significantly impact its shelf-life and chemical integrity.
Protodeboronation: This is a key degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is often catalyzed by aqueous acidic or basic conditions. For many arylboronic acids, the rate of protodeboronation is pH-dependent, with increased rates observed at non-neutral pH.[1][2][3]
Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of boric acid and the corresponding phenol (3,5-dichloro-4-methoxyphenol) as byproducts. This process can be accelerated by exposure to air (oxygen) and certain oxidizing agents.
Anhydride Formation: Boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines. While this is not a degradation pathway in the sense of irreversible decomposition, the presence of varying amounts of anhydrides can affect the compound's physical properties and reactivity.
Recommended Storage and Handling
To maintain the integrity and purity of this compound, the following storage and handling conditions are recommended based on available safety data sheets and general knowledge of arylboronic acid stability.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 0-8°C[4] | To minimize thermal degradation and slow down potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation. |
| Light | Protect from light. | To prevent photolytic degradation. |
| Moisture | Keep in a tightly sealed container in a dry place. | To prevent hydrolysis and protodeboronation. |
Handling Precautions:
-
Handle in a well-ventilated area or under a fume hood.
-
Use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Degradation Pathways and Influencing Factors
The primary degradation pathway for arylboronic acids is protodeboronation. The rate of this reaction is highly dependent on the electronic properties of the substituents on the aromatic ring and the pH of the medium.
For this compound, the electron-withdrawing nature of the two chlorine atoms can influence its susceptibility to nucleophilic attack at the boron atom, potentially affecting its stability in basic media.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to various stress conditions to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.
General Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a chemical compound.
Thermal Stability (Solid State)
Objective: To evaluate the effect of temperature on the solid-state stability of the compound.
Methodology:
-
Thermogravimetric Analysis (TGA):
-
Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.
-
Heat the sample from ambient temperature to e.g., 500°C at a constant rate (e.g., 10°C/min) under an inert atmosphere (Nitrogen).
-
Record the mass loss as a function of temperature.
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere.
-
Record the heat flow to detect thermal events like melting, decomposition, or phase transitions.
-
-
Isothermal Stressing:
-
Store accurately weighed samples in sealed vials at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 2, 4 weeks).
-
At each time point, dissolve the sample in a suitable solvent and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
-
Expected Data Presentation:
Table 1: TGA/DSC Results
| Parameter | Result |
|---|---|
| Onset of Decomposition (TGA) | e.g., > 200°C |
| Melting Point (DSC) | e.g., 210-215°C |
| Enthalpy of Fusion (DSC) | e.g., X J/g |
Table 2: Isothermal Stability Data (Solid State)
| Temperature | Time (weeks) | Purity (%) by HPLC | Appearance |
|---|---|---|---|
| 40°C | 1 | ||
| 2 | |||
| 4 | |||
| 60°C | 1 | ||
| 2 |
| | 4 | | |
Hydrolytic Stability (Solution)
Objective: To determine the rate of degradation in aqueous solutions at different pH values.
Methodology:
-
Prepare buffer solutions at various pH levels (e.g., pH 2, 4, 7, 9, 12).
-
Prepare solutions of this compound in a mixture of the buffer and a co-solvent (e.g., acetonitrile or dioxane) to ensure solubility.
-
Store the solutions at a constant temperature (e.g., 25°C and 40°C) protected from light.
-
At specified time intervals (e.g., 0, 6, 24, 48 hours), withdraw aliquots and analyze by a stability-indicating HPLC method.
-
Determine the concentration of the remaining parent compound and plot it against time to determine the degradation kinetics.
Expected Data Presentation:
Table 3: Hydrolytic Stability Data (Solution at 40°C)
| pH | Time (hours) | Concentration (mg/mL) | % Degradation |
|---|---|---|---|
| 2 | 0 | 0 | |
| 6 | |||
| 24 | |||
| 7 | 0 | 0 | |
| 6 | |||
| 24 | |||
| 9 | 0 | 0 | |
| 6 |
| | 24 | | |
Oxidative Stability
Objective: To assess the susceptibility of the compound to oxidation.
Methodology:
-
Dissolve the compound in a suitable solvent.
-
Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Store the solution at room temperature, protected from light.
-
Monitor the reaction by HPLC at various time points to quantify the extent of degradation.
Photostability
Objective: To evaluate the stability of the solid material and a solution of the compound upon exposure to light.
Methodology (based on ICH Q1B guidelines):
-
Expose the solid compound and a solution of the compound to a light source that provides a standardized output of both visible and UV light.
-
The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.
-
A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.
-
After exposure, analyze both the exposed and control samples by HPLC to determine the extent of photodegradation.
Stability-Indicating Analytical Method
A crucial component of any stability study is a validated stability-indicating analytical method, typically HPLC, that can separate the intact compound from its degradation products.
Example HPLC Method Parameters (to be developed and validated):
-
Column: C18 reversed-phase, e.g., 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Column Temperature: 30°C.
Conclusion
This compound is a stable compound when stored under the recommended conditions of low temperature (0-8°C), protection from light and moisture, and under an inert atmosphere. The primary degradation pathway to consider is protodeboronation, which is more likely to occur in non-neutral aqueous solutions. For critical applications in pharmaceutical and materials development, it is highly recommended to perform stability studies under forced degradation conditions to fully understand its degradation profile and to develop a validated stability-indicating analytical method for its quality control.
References
- 1. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to 3,5-Dichloro-4-methoxyphenylboronic acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 3,5-Dichloro-4-methoxyphenylboronic acid, a key building block in modern organic synthesis. While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available academic literature, this paper collates available physicochemical data, outlines a probable synthetic methodology based on established organoboron chemistry, and explores its significant applications in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a concise yet detailed resource on this important reagent.
Introduction
This compound, with the CAS Registry Number 175883-61-1, is a substituted arylboronic acid that has emerged as a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions.[1][2] Its unique electronic and steric properties, conferred by the two chlorine atoms and the methoxy group on the phenyl ring, make it an important intermediate in the synthesis of complex organic molecules.[1][2] This guide will detail its known properties, a representative synthetic protocol, and its applications.
Physicochemical Properties
The known physical and chemical properties of this compound are summarized in the table below. It is typically supplied as a white to off-white solid and should be stored in a cool, dry place.[1][2]
| Property | Value | Reference |
| CAS Number | 175883-61-1 | [1][3][4] |
| Molecular Formula | C₇H₇BCl₂O₃ | [1][2][4] |
| Molecular Weight | 220.85 g/mol | [1][2] |
| Appearance | White to off-white solid | [1][2] |
| Purity | Typically ≥95% (HPLC) | [1][2] |
| Storage Conditions | 2-8°C, under inert atmosphere | [1][2] |
Note: Specific quantitative data such as melting point, solubility, and detailed spectral analysis for this compound are not consistently reported in publicly accessible literature. The data presented is compiled from supplier information.
Synthesis and Experimental Protocols
While the original publication detailing the synthesis of this compound is not readily identifiable, a standard and widely applicable method for the synthesis of arylboronic acids is through the reaction of an appropriate organolithium or Grignard reagent with a trialkyl borate followed by acidic hydrolysis. A plausible synthetic route is outlined below.
Logical Workflow for the Synthesis of this compound
Caption: A logical workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure for the synthesis of a structurally similar arylboronic acid and can be adapted for the synthesis of this compound.
Materials:
-
1,3-Dichloro-2-methoxy-5-bromobenzene (or a suitable precursor for lithiation)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1,3-dichloro-2-methoxy-5-bromobenzene (1.0 eq) dissolved in anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Trimethyl borate (1.2 eq) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M HCl. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) to yield pure this compound.
Applications in Research and Development
This compound is a versatile reagent with significant applications in several areas of chemical research.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this boronic acid is in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl structures.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Drug Discovery
This boronic acid serves as a crucial intermediate in the synthesis of pharmacologically active molecules.[1] Its derivatives are being investigated for various therapeutic areas, leveraging the unique substitution pattern to modulate biological activity and pharmacokinetic properties.
Materials Science
In materials science, this compound is utilized in the synthesis of novel organic materials with specific electronic and photophysical properties. These materials find applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion
This compound is a valuable and versatile building block in organic synthesis. While its early history is not well-documented, its utility in modern synthetic chemistry, particularly in the construction of complex molecular architectures for drug discovery and materials science, is well-established. This guide provides a summary of its known properties and a framework for its synthesis and application, serving as a valuable resource for chemical researchers and developers.
References
Methodological & Application
Application Notes and Protocols for 3,5-Dichloro-4-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-4-methoxyphenylboronic acid is a versatile reagent in organic synthesis, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl compounds, which are prominent scaffolds in many pharmaceutical agents and advanced materials. The presence of dichloro and methoxy substituents on the phenyl ring of this boronic acid can influence the electronic properties and steric hindrance of the molecule, offering unique opportunities for the synthesis of complex molecular architectures. These application notes provide detailed protocols and relevant data for the use of this compound in Suzuki-Miyaura coupling reactions, aiding in the development of novel compounds for drug discovery and material science.
Core Applications
The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon single bond by reacting an organoborane compound with an organic halide or triflate, catalyzed by a palladium complex. This compound serves as the organoboron component, introducing the 3,5-dichloro-4-methoxyphenyl moiety into the target molecule.
Key applications in drug development and organic synthesis include:
-
Synthesis of Biaryl Scaffolds: Creating complex biaryl structures that are central to many biologically active molecules.
-
Development of Pharmaceutical Intermediates: Acting as a key building block in the multi-step synthesis of potential drug candidates.
-
Fine-Tuning Molecular Properties: The dichloro and methoxy groups can modulate the physicochemical properties of the final compound, such as lipophilicity and metabolic stability.
Experimental Data and Reaction Conditions
While specific examples detailing the use of this compound are not extensively documented in publicly available literature, a closely analogous reaction using 4-methoxyphenylboronic acid with a dichloro-heterocycle provides a well-documented starting point for reaction optimization. The following tables summarize the conditions for this analogous reaction and provide a general overview of typical Suzuki-Miyaura coupling parameters.
Table 1: Reaction Conditions for the Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid with 3,5-Dichloro-1,2,4-thiadiazole [1]
| Parameter | Condition |
| Aryl Halide | 3,5-Dichloro-1,2,4-thiadiazole |
| Boronic Acid | 4-Methoxyphenylboronic acid (2.2 equiv.) |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent System | Toluene / Water / Methanol |
| Temperature | Reflux |
| Reaction Time | Not specified |
| Yield of Disubstituted Product | 55% |
Table 2: General Parameters for Suzuki-Miyaura Coupling Reactions
| Parameter | Typical Range or Examples |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Catalyst Loading | 0.5 - 5 mol% |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N |
| Solvent | Toluene, Dioxane, THF, DMF, Ethanol/Water mixtures |
| Temperature | Room Temperature to 120 °C |
| Reaction Time | 1 - 24 hours |
Experimental Protocols
The following protocols are provided as a guide. Optimization of reaction conditions (catalyst, base, solvent, temperature, and stoichiometry) is often necessary for a specific substrate.
Protocol 1: Synthesis of a Disubstituted Biaryl Compound (Analogous to Published Procedure)[1]
This protocol is adapted from the reaction of 4-methoxyphenylboronic acid with 3,5-dichloro-1,2,4-thiadiazole and can serve as an excellent starting point for the reaction of this compound with a suitable dihaloaryl or dihaloheteroaryl compound.
Materials:
-
Dihaloaryl/heteroaryl substrate (1.0 equiv.)
-
This compound (2.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (e.g., 0.05 equiv.)
-
Potassium Carbonate (K₂CO₃) (e.g., 4.0 equiv.)
-
Toluene
-
Deionized Water
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the dihaloaryl/heteroaryl substrate, this compound, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system of toluene, water, and methanol.
-
The reaction mixture is stirred and heated to reflux under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This generalized protocol can be adapted for a wide range of Suzuki-Miyaura couplings involving this compound.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv.)
-
This compound (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, or PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)
-
Schlenk tube or pressure vessel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube or pressure vessel, combine the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
General Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines a typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3,5-Dichloro-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3,5-dichloro-4-methoxyphenylboronic acid as a key building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The protocols outlined below are based on established methodologies for Suzuki-Miyaura couplings of halogenated aromatic compounds and can be adapted for a wide range of research and development applications.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. This compound is a valuable synthon, offering a substituted phenyl moiety that can be incorporated into more complex molecular architectures. The presence of two chlorine atoms allows for potential sequential couplings, providing a pathway to unsymmetrically substituted biaryl compounds.
The general transformation is depicted below:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Palladium Catalyst Systems
The choice of the palladium catalyst system, comprising a palladium precursor and a ligand, is critical for achieving high yields and reaction efficiency. For the cross-coupling of the sterically hindered and electronically deactivated this compound, several systems can be employed.
| Palladium Precursor | Ligand | Key Characteristics |
| Pd(PPh₃)₄ | Triphenylphosphine (integrated) | A versatile and widely used catalyst, effective for a broad range of substrates.[1] |
| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | An air-stable precursor that forms the active Pd(0) species in situ. |
| Pd₂(dba)₃ | Buchwald or Fu type phosphines | Highly active catalysts for challenging couplings, including those with aryl chlorides. |
| PdCl₂(dppf) | dppf | Effective for a variety of cross-coupling reactions, often providing good yields. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Mono-Arylation
This protocol is adapted from conditions successful for the mono-coupling of a related dichlorinated heterocyclic compound.[1]
Reaction Scheme:
Caption: Workflow for mono-arylation.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 M aqueous solution)
-
Toluene (deaerated)
-
Methanol (deaerated)
Procedure:
-
To a reaction vessel, add this compound and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add deaerated toluene, followed by the aryl or heteroaryl halide and deaerated methanol.
-
To the stirred solution, add the 2 M aqueous solution of potassium carbonate.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Di-Arylation
This protocol is based on conditions used for the double coupling of a related dichlorinated heterocyclic compound.[1]
Reaction Scheme:
Caption: Workflow for di-arylation.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (2.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 M aqueous solution)
-
Toluene (deaerated)
-
Methanol (deaerated)
Procedure:
-
Combine this compound and tetrakis(triphenylphosphine)palladium(0) in a reaction vessel.
-
Establish an inert atmosphere by evacuating and backfilling with nitrogen or argon.
-
Add deaerated toluene, the aryl or heteroaryl halide, and deaerated methanol.
-
Add the 2 M aqueous solution of potassium carbonate to the mixture.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with an appropriate organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Data Presentation: Comparison of Catalyst Systems and Conditions
The following table summarizes typical conditions and expected outcomes for the Suzuki-Miyaura coupling of arylboronic acids with di-chloroaromatic or heteroaromatic compounds, which can serve as a guide for optimizing the reaction of this compound.
| Catalyst System | Base | Solvent System | Temperature | Typical Yield Range (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/MeOH/H₂O | Room Temp (mono) | 50-70 | [1] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/MeOH/H₂O | Reflux (di) | 55-95 | [1] |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 °C | 70-90 | General Suzuki Protocols |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90-110 °C | 75-95 | General Suzuki Protocols |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active ligand (e.g., a Buchwald ligand), or increasing the reaction temperature. The choice of base can also significantly impact the outcome; switching to a stronger base like cesium carbonate or potassium phosphate may be beneficial.
-
Homocoupling of Boronic Acid: To minimize the homocoupling of the boronic acid, ensure that the reaction is thoroughly deaerated and maintained under an inert atmosphere.
-
Protodeboronation: The cleavage of the C-B bond can be a side reaction. Using anhydrous solvents or a different base may help to mitigate this issue.
By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile building block in the synthesis of complex molecules for a variety of applications in the chemical and pharmaceutical industries.
References
Application Notes and Protocols: 3,5-Dichloro-4-methoxyphenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-4-methoxyphenylboronic acid is a versatile and valuable reagent in medicinal chemistry, primarily utilized as a key building block in the synthesis of complex organic molecules with therapeutic potential. Its unique electronic and steric properties make it particularly well-suited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds between the 3,5-dichloro-4-methoxyphenyl moiety and various aromatic or heteroaromatic systems, providing a scaffold for the development of targeted therapies.
These application notes provide an overview of the use of this compound in the synthesis of bioactive compounds, with a focus on protein kinase inhibitors. Detailed protocols for Suzuki-Miyaura coupling reactions and relevant biological assays are also presented.
Key Application: Synthesis of Protein Kinase Inhibitors
Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, the development of small molecule inhibitors of protein kinases is a major focus of modern drug discovery. The 3,5-dichloro-4-methoxyphenyl moiety can be incorporated into various heterocyclic scaffolds known to exhibit protein kinase inhibitory activity, such as 1,2,4-thiadiazoles.
Synthesis of 3,5-Diaryl-1,2,4-Thiadiazoles
A prominent application of this compound is in the synthesis of 3,5-diaryl-1,2,4-thiadiazoles. These compounds have been investigated as inhibitors of several protein kinases, including Protein Kinase D (PKD) and Glycogen Synthase Kinase 3 beta (GSK-3β).[1] The general synthetic approach involves a Suzuki-Miyaura cross-coupling reaction between a dihalogenated 1,2,4-thiadiazole and an appropriate arylboronic acid, such as this compound.
A logical workflow for the synthesis and evaluation of these potential kinase inhibitors is outlined below.
References
Application Notes: Synthesis of Bioactive Molecules Using 3,5-Dichloro-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 3,5-dichloro-4-methoxyphenylboronic acid as a key building block in the synthesis of bioactive molecules. This versatile reagent is particularly valuable in medicinal chemistry for the generation of novel compounds through Suzuki-Miyaura cross-coupling reactions.[1][2] Its unique substitution pattern, featuring both electron-withdrawing chlorine atoms and an electron-donating methoxy group, allows for the fine-tuning of steric and electronic properties of the target molecules, which can significantly influence their biological activity.
Application in the Synthesis of Tubulin Polymerization Inhibitors
A prominent application of substituted phenylboronic acids is in the synthesis of tubulin polymerization inhibitors, a class of compounds with significant potential as anticancer agents.[3][4][5] Many potent tubulin inhibitors, such as Combretastatin A-4, feature a substituted phenyl ring. The 3,5-dichloro-4-methoxy motif can be incorporated to explore structure-activity relationships (SAR) and potentially develop novel analogs with improved potency, metabolic stability, or reduced side effects.
Representative Bioactive Molecules and Quantitative Data
| Compound Class | Example Structure (Representative) | Biological Target | Bioactivity (IC50) | Cell Line | Reference |
| Combretastatin Analog | 2-(3,4,5-trimethoxyphenyl)-5-amino-1,2,4-triazole derivative | Tubulin Polymerization | 0.75 µM | - | [3] |
| Chalcone Analog | (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Tubulin Polymerization | 1.5 µM | K562 | [5] |
| Triazole Carboxanilide | 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilide | Cytotoxicity | 7.79 µM | MCF-7 | [6] |
| Pyrrole Derivative | (4-(4-Methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone | Cytotoxicity | 9.6 nM | MCF-7 | [4] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biphenyl Tubulin Inhibitor Analog
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a suitable aryl halide, exemplified by the synthesis of a hypothetical biphenyl analog.
Materials:
-
This compound
-
Aryl halide (e.g., 1-bromo-2,3,4-trimethoxybenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene
-
Ethanol
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Degassing: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of toluene (10 mL), ethanol (2.5 mL), and water (2.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring under the inert atmosphere. Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure biphenyl product.
Protocol 2: In Vitro Tubulin Polymerization Assay
This protocol outlines a method to assess the inhibitory effect of a synthesized compound on tubulin polymerization.
Materials:
-
Lyophilized bovine brain tubulin
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (Guanosine-5'-triphosphate) solution
-
Synthesized test compound dissolved in DMSO
-
Combretastatin A-4 or Paclitaxel (as positive controls)
-
DMSO (as vehicle control)
-
96-well microplates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin in cold general tubulin buffer to a final concentration of 1-2 mg/mL. Prepare a 10 mM stock solution of GTP in the same buffer. Prepare serial dilutions of the test compound and control compounds in DMSO.
-
Reaction Mixture Preparation: In a 96-well plate on ice, add the appropriate volume of general tubulin buffer.
-
Addition of Compounds: Add the test compound, positive control, or vehicle control (DMSO) to the designated wells. The final concentration of DMSO should be kept low (e.g., <1%) to avoid affecting polymerization.
-
Addition of Tubulin: Add the tubulin solution to each well and incubate on ice for a short period (e.g., 15 minutes) to allow for compound binding.
-
Initiation of Polymerization: Initiate the polymerization by adding GTP to each well to a final concentration of 1 mM and immediately place the plate in the microplate reader pre-warmed to 37 °C.
-
Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the absorbance change over time. The inhibitory activity can be quantified by comparing the rate and extent of polymerization in the presence of the test compound to the vehicle control. The IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) can be calculated from a dose-response curve.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Signaling pathway disruption by tubulin polymerization inhibitors.
Caption: General experimental workflow for synthesis and evaluation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 3,5-Dichloro-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds that are prevalent in pharmaceuticals and functional materials.[1] This document provides detailed application notes and a generalized experimental protocol for the use of 3,5-dichloro-4-methoxyphenylboronic acid as a coupling partner in Suzuki-Miyaura reactions.
The presence of two chlorine atoms on the phenylboronic acid ring offers unique opportunities for medicinal chemists. These halogen atoms can serve as handles for further functionalization or can be incorporated to modulate the electronic and lipophilic properties of a target molecule, potentially influencing its biological activity and pharmacokinetic profile.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide (Ar-X) is a palladium-catalyzed reaction that proceeds in the presence of a base.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Typical Reaction Conditions
The selection of catalyst, base, and solvent is crucial for a successful Suzuki-Miyaura coupling. The following table summarizes common conditions that can be adapted for reactions with this compound, based on general protocols for similar substrates.[2][3][4][5]
| Parameter | Common Reagents and Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand | Catalyst choice can significantly impact yield and reaction time. Pd(PPh₃)₄ is a common starting point.[2][4] |
| Ligand (if needed) | PPh₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands can improve reactivity, especially with less reactive chlorides.[6][7] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is critical and depends on the substrates and solvent system. Carbonates are widely used.[2][3] |
| Solvent System | Toluene/H₂O/MeOH, Dioxane/H₂O, THF/H₂O | Biphasic solvent systems are common to dissolve both the organic and inorganic reagents.[2][3] |
| Temperature | Room Temperature to Reflux (e.g., 80-110 °C) | Higher temperatures are often required for less reactive halides (e.g., chlorides).[2] |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC or LC-MS.[2][3] |
Experimental Workflow
The general workflow for a Suzuki-Miyaura coupling reaction involves several key steps from setup to purification.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization may be required for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water 4:1)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)
-
Stirring and heating apparatus (e.g., magnetic stirrer with hot plate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[5][8]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[5]
-
-
Purification:
-
Analysis: Characterize the purified product by appropriate analytical techniques, such as NMR and Mass Spectrometry, to confirm its identity and purity.
Signaling Pathway Visualization
In drug development, the synthesized biaryl compounds often act as inhibitors or modulators of specific signaling pathways. The general mechanism of action for a kinase inhibitor, a common application of compounds synthesized via Suzuki coupling, is depicted below.
Caption: Diagram of a synthesized compound acting as a kinase inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. researchgate.net [researchgate.net]
Application Notes: 3,5-Dichloro-4-methoxyphenylboronic Acid in the Synthesis of Biologically Active Compounds
References
- 1. researchgate.net [researchgate.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Frontiers | Molecular mechanism of VE-cadherin in regulating endothelial cell behaviour during angiogenesis [frontiersin.org]
- 5. Synthesis and characterization of novel combretastatin analogues of 1,1-diaryl vinyl sulfones, with antiproliferative potential via in-silico and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. VE-Cadherin: At the Front, Center, and Sides of Endothelial Cell Organization and Function - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3,5-Dichloro-4-methoxyphenylboronic Acid in Pharmaceutical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-4-methoxyphenylboronic acid is a versatile and highly valuable reagent in modern medicinal chemistry. Its unique electronic and steric properties make it an important building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.[1] This boronic acid derivative is frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form crucial carbon-carbon bonds in the scaffolds of biologically active compounds.[1] Its applications span various therapeutic areas, with a significant focus on the development of anti-cancer agents that target specific cellular pathways.[1] This document provides detailed application notes, experimental protocols, and data on the use of this compound and its analogs in pharmaceutical research.
Application in the Synthesis of Combretastatin Analogs as Tubulin Polymerization Inhibitors
A significant application of arylboronic acids with substitution patterns similar to this compound is in the synthesis of bioisosteres of natural products with potent biological activity. One such example is the development of boronic acid analogs of Combretastatin A-4 (CA-4), a natural product known for its strong antitumor and anti-vascular properties. CA-4 functions as an inhibitor of tubulin polymerization, a critical process in cell division, making it a prime target for cancer therapy.[2][3]
The synthesis of these analogs often involves a Wittig reaction to create the stilbene backbone, followed by a borylation step to introduce the boronic acid moiety. This approach allows for the systematic modification of the phenyl rings of the CA-4 scaffold to explore structure-activity relationships (SAR) and optimize pharmacological properties. The boronic acid group can form hydrogen bonds and potentially boron-nitrogen bonds with the protein receptor, enhancing ligand-protein interactions.[2]
Quantitative Data: Biological Activity of a Combretastatin A-4 Boronic Acid Analog
The following table summarizes the in-vitro biological activity of a key boronic acid analog of Combretastatin A-4. The data highlights the compound's potency as a cytotoxic agent and a tubulin polymerization inhibitor.
| Compound | Inhibition of Tubulin Polymerization IC50 (µM) | Cytotoxicity IC50 (MCF-7 cells) (µM) | Inhibition of [3H]colchicine binding (%) | Cellular Microtubule Loss EC50 (µM) |
| Boronic acid analog of CA-4 | 0.99 ± 0.02 | N/D | >50 | <0.025 |
| Combretastatin A-4 (Reference) | 1.2 ± 0.1 | 0.003 | 85 ± 3 | 0.015 |
Data extracted from a study on boronic acid bioisosteres of Combretastatin A-4.[2] N/D: Not Determined.
Signaling Pathway: Inhibition of Tubulin Polymerization
The primary mechanism of action for Combretastatin A-4 and its analogs is the disruption of microtubule dynamics by inhibiting tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules. This leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).
References
Application Notes and Protocols for the Synthesis of Substituted Biaryls using 3,5-Dichloro-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted biaryl scaffolds are of paramount importance in medicinal chemistry and materials science. These structural motifs are present in numerous pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these biaryls, offering a broad substrate scope and tolerance to a wide range of functional groups. This application note provides a detailed protocol for the use of 3,5-dichloro-4-methoxyphenylboronic acid as a key building block in the palladium-catalyzed synthesis of substituted biaryls. The unique electronic and steric properties of this boronic acid, featuring two chlorine atoms and a methoxy group, make it a valuable reagent for accessing novel biaryl structures with potential applications in drug discovery and development.[1]
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps include oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the boronic acid derivative to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The general workflow for the synthesis of substituted biaryls using this compound involves the setup of the reaction under an inert atmosphere, followed by the reaction itself, workup, and purification of the final product.
Caption: General experimental workflow for the synthesis of substituted biaryls.
Experimental Protocols
The following protocols are adapted from established procedures for Suzuki-Miyaura cross-coupling reactions and can be applied to the synthesis of substituted biaryls using this compound.
General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Toluene/Water or Dioxane/Water, 4:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table presents representative data for the Suzuki-Miyaura cross-coupling of various aryl halides with an analogous boronic acid, 4-methoxyphenylboronic acid, coupled with 3,5-dichloro-1,2,4-thiadiazole.[2] This data serves as a reference for expected yields and can be used to guide the optimization of reactions with this compound.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 3,5-dichloro-1,2,4-thiadiazole | 3,5-bis(4-methoxyphenyl)-1,2,4-thiadiazole | 55 |
| 2 | 3-chloro-5-(4-cyanophenyl)-1,2,4-thiadiazole | 3-(4-methoxyphenyl)-5-(4-cyanophenyl)-1,2,4-thiadiazole | Not Reported |
| 3 | 3-chloro-5-(3-cyanophenyl)-1,2,4-thiadiazole | 3-(4-methoxyphenyl)-5-(3-cyanophenyl)-1,2,4-thiadiazole | Not Reported |
Note: The yields reported are for the coupling of 4-methoxyphenylboronic acid with a dichloro-substituted heterocycle and are intended to be illustrative. Actual yields with this compound may vary depending on the specific aryl halide and reaction conditions.
Applications in Drug Development
The substituted biaryl compounds synthesized using this compound are valuable intermediates in drug discovery. The presence of the dichloro and methoxy functionalities can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds. These biaryls can serve as core structures for the development of novel therapeutic agents targeting a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases. The ability to readily synthesize a diverse library of these compounds using the described protocol facilitates structure-activity relationship (SAR) studies, a critical component of the drug development process.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3,5-Dichloro-4-methoxyphenylboronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. This reaction is of paramount importance in medicinal chemistry and materials science for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 3,5-dichloro-4-methoxyphenylboronic acid with a variety of aryl halides. Due to the steric hindrance imparted by the two ortho-chloro substituents, specific reaction conditions are often required to achieve high coupling efficiency. These notes provide a summary of established conditions for similar sterically hindered substrates to serve as a robust starting point for reaction optimization.
Challenges and Considerations
The coupling of this compound presents a classic case of a sterically hindered Suzuki-Miyaura reaction. The two chlorine atoms flanking the boronic acid group can impede the crucial transmetalation step in the catalytic cycle. Consequently, the selection of an appropriate palladium catalyst, ligand, and base is critical to overcome this steric barrier and achieve high yields. Bulky, electron-rich phosphine ligands are often employed to facilitate the reaction with such hindered coupling partners.
General Reaction Scheme
The general transformation for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below:
Application Notes and Protocols: Click Chemistry in Materials Science and Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry in two distinct and impactful fields: materials science and agrochemical synthesis.
Introduction to Click Chemistry
Coined by K.B. Sharpless in 2001, "click chemistry" describes a class of reactions that are rapid, selective, high-yielding, and tolerant of a wide variety of functional groups and reaction conditions. Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone of this chemical philosophy. This reaction forms a stable triazole linkage between an azide and a terminal alkyne, a transformation that has found widespread application in drug discovery, bioconjugation, and materials science. The reliability and versatility of CuAAC make it an invaluable tool for creating complex molecular architectures from simple, modular building blocks.
Application Note 1: Surface Functionalization of Polymer Microspheres for Advanced Materials
Objective: To demonstrate the power of CuAAC click chemistry for the surface modification of polymer materials, enhancing their properties for specific applications. This protocol details the functionalization of polystyrene microspheres with Poly(ethylene glycol) (PEG) to create a hydrophilic and bio-inert surface.
Background: The surface properties of materials dictate their interaction with the surrounding environment. For many applications, particularly in biomedicine and coatings, it is desirable to modify the surface of a hydrophobic polymer like polystyrene to improve its hydrophilicity and reduce non-specific protein adsorption. "Grafting-to" approaches using click chemistry offer a highly efficient and specific method for attaching polymers like PEG to a surface.
Experimental Workflow:
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 3,5-Dichloro-4-methoxyphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 3,5-Dichloro-4-methoxyphenylboronic acid.
Troubleshooting Guides and FAQs
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
Low yields with this substrate can be attributed to its steric hindrance and electronic properties. The ortho-dichloro substitution pattern increases steric bulk around the boronic acid, which can impede key steps in the catalytic cycle. Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: Standard palladium catalysts may be inefficient. For sterically hindered substrates, consider using catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can accelerate both oxidative addition and reductive elimination.
-
Base Selection: The choice of base is critical. Stronger bases are often required for challenging couplings. Consider switching from common bases like Na₂CO₃ to more potent options such as K₃PO₄ or Cs₂CO₃.
-
Solvent System: The solvent plays a crucial role in solubility and reaction kinetics. Aprotic polar solvents like dioxane, THF, or DMF, often in combination with water, are commonly used. Ensure your solvent is thoroughly degassed to prevent catalyst degradation and unwanted side reactions.
-
Reaction Temperature: Increased temperatures can often overcome the activation energy barrier for sterically hindered substrates. If you are running the reaction at a lower temperature, consider increasing it to 80-110 °C.
-
Purity of Reagents: Ensure the this compound and your coupling partner are pure. Impurities can inhibit the catalyst.
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling is a common side reaction, particularly when the desired cross-coupling is slow. It is often promoted by the presence of oxygen.
-
Thorough Degassing: Ensure your reaction mixture and solvents are rigorously degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent and reaction mixture.
-
Use of Anhydrous Solvents: While many Suzuki reactions tolerate water, minimizing its content can sometimes reduce homocoupling.
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. Experimenting with different palladium sources and ligands can be beneficial.
Q3: What are the likely causes of incomplete conversion of my starting materials?
Incomplete conversion can stem from several issues:
-
Catalyst Deactivation: The palladium catalyst can decompose over the course of the reaction, especially at elevated temperatures. Using a more robust catalyst system or a higher catalyst loading might be necessary.
-
Insufficient Base: The base is consumed during the reaction. Ensure you are using a sufficient excess (typically 2-3 equivalents).
-
Poor Solubility: If your starting materials are not fully dissolved, the reaction will be slow and may not go to completion. Experiment with different solvent systems to ensure homogeneity.
-
Protodeboronation: This is a side reaction where the boronic acid group is replaced by a hydrogen atom. This can be minimized by using anhydrous conditions, choosing a weaker base, or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
Q4: Can you provide a starting point for an experimental protocol for a Suzuki reaction with a dichloro-substituted arylboronic acid?
Yes, the following protocol is adapted from a similar reaction and can be a good starting point for optimization with this compound.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is based on the coupling of a dichloro-substituted heterocycle with an arylboronic acid and can be adapted for this compound.[1][2]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1 - 2.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 M aqueous solution)
-
Solvents (e.g., Toluene, Methanol)
Procedure:
-
To a stirred solution of the aryl halide (5 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.25 mmol) in deaerated toluene (20 mL) under a nitrogen atmosphere, add a deaerated 2 M aqueous solution of K₂CO₃ (5 mL).[1]
-
Add a solution of the arylboronic acid (5.5 mmol) in deaerated methanol (5 mL).[1]
-
The reaction mixture can be stirred at room temperature for 24 hours for mono-arylation or heated at reflux for 24 hours for di-arylation.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes reaction conditions from a study on a similar dichloro-substituted substrate, which can serve as a starting point for optimizing reactions with this compound.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent System | Temperature | Yield (%) | Reference |
| 3,5-Dichloro-1,2,4-thiadiazole | p-methoxyphenylboronic acid (2.2 equiv) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | 55 | [1][2] |
| 3,5-Dichloro-1,2,4-thiadiazole | p-methoxyphenylboronic acid (1.1 equiv) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Room Temp | 75 (mono-arylated) | [1] |
Visualizations
Suzuki Reaction Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in Suzuki reactions.
References
Technical Support Center: 3,5-Dichloro-4-methoxyphenylboronic acid in Suzuki-Miyaura Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3,5-Dichloro-4-methoxyphenylboronic acid in their experiments, with a focus on mitigating common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: The primary side reactions encountered are protodeboronation and homocoupling. Protodeboronation involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1,3-dichloro-2-methoxybenzene. Homocoupling results in the dimerization of the boronic acid to form 3,3',5,5'-tetrachloro-4,4'-dimethoxybiphenyl.
Q2: What factors typically promote these side reactions?
A2: High reaction temperatures, prolonged reaction times, the presence of water, and the choice of base can significantly influence the extent of side product formation. For instance, basic conditions can accelerate the rate of protodeboronation. The presence of oxygen can also promote the homocoupling of the boronic acid.[1][2]
Q3: How can I minimize the formation of these byproducts?
A3: To minimize side reactions, it is crucial to optimize the reaction conditions. This includes using anhydrous solvents, degassing the reaction mixture to remove oxygen, using the appropriate base and catalyst system, and carefully controlling the reaction temperature and time. The use of bulky, electron-rich phosphine ligands can also be beneficial, especially for challenging substrates.
Q4: Is this compound considered an electron-rich or electron-deficient boronic acid?
A4: Due to the presence of two electron-withdrawing chlorine atoms, this compound is considered an electron-deficient arylboronic acid. This characteristic can influence its reactivity and susceptibility to certain side reactions. Electron-deficient arylboronic acids can sometimes be more prone to protodeboronation.[3]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupling Product and Significant Protodeboronation
Symptoms:
-
Major peak corresponding to 1,3-dichloro-2-methoxybenzene in GC-MS or LC-MS analysis.
-
Low isolated yield of the target biaryl product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Excessive Reaction Temperature or Time | Monitor the reaction progress closely by TLC or LC-MS and stop the reaction upon consumption of the limiting reagent. Lowering the reaction temperature may also reduce the rate of protodeboronation. |
| Inappropriate Base | Screen different bases. Weaker bases such as K₂CO₃ or CsF may be preferable to stronger bases like NaOH or KOH. The choice of base can be critical in minimizing protodeboronation. |
| Presence of Water | Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the introduction of atmospheric moisture. |
| Inefficient Catalyst System | Consider using a more active palladium catalyst or a different phosphine ligand. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective for electron-deficient boronic acids. |
Issue 2: Formation of Homocoupling Byproduct
Symptoms:
-
Presence of a significant peak corresponding to 3,3',5,5'-tetrachloro-4,4'-dimethoxybiphenyl in the reaction mixture.
-
Difficulty in purifying the desired product from the homocoupling byproduct.
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Palladium(II) Precatalyst | If using a Pd(II) precatalyst, ensure that the reaction conditions facilitate its reduction to the active Pd(0) species. In some cases, the homocoupling can be promoted by the Pd(II) species. |
| Excess Boronic Acid | While a slight excess of the boronic acid is common, a large excess can sometimes favor homocoupling. Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid. |
Quantitative Data on Side Reactions
| Side Reaction | Substrate | Coupling Partner | Catalyst/Base/Solvent | Temperature | Yield of Side Product | Reference |
| Homocoupling | 4-Methoxyphenylboronic acid | 3,5-Dichloro-1,2,4-thiadiazole | Pd(PPh₃)₄ / K₂CO₃ / Toluene/H₂O/MeOH | Reflux | 5% |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) precatalyst with a suitable ligand)
-
Base (e.g., K₂CO₃, CsF, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water (if using a biphasic system)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or vial under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (e.g., 1-5 mol% of Pd(PPh₃)₄).
-
Add the degassed anhydrous solvent. If a biphasic system is employed, add the degassed water.
-
Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
References
preventing protodeboronation of 3,5-Dichloro-4-methoxyphenylboronic acid
Welcome to the technical support center for 3,5-Dichloro-4-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protodeboronation, a common side reaction that can impact reaction yield and purity.
Troubleshooting Guide: Preventing Protodeboronation
Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This guide provides systematic solutions to mitigate this issue during your experiments.
Problem: Low yield of the desired coupled product and formation of 3,5-dichloroanisole.
This is a classic sign of protodeboronation of your this compound. The following steps will help you diagnose and resolve the issue.
Step 1: Evaluate and Optimize Reaction Conditions
The reaction environment plays a critical role in the stability of the boronic acid.
| Parameter | Issue | Recommended Action |
| Base | Strong bases (e.g., NaOH, KOH) can accelerate protodeboronation.[1] | Switch to milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[2] |
| Temperature | High reaction temperatures can increase the rate of protodeboronation.[1] | Lower the reaction temperature. Aim for the lowest temperature that allows for efficient catalytic turnover, often in the 60-80 °C range.[2] |
| Solvent | The presence of excess water can promote protodeboronation. | While some water is often necessary for Suzuki-Miyaura reactions, consider using anhydrous conditions if compatible with your system, or minimize the amount of water.[2] |
| Reaction Time | Prolonged exposure to reaction conditions increases the likelihood of protodeboronation. | Monitor the reaction closely and work it up as soon as the starting material is consumed. |
Step 2: Enhance the Catalytic System
An efficient catalytic cycle can outcompete the protodeboronation side reaction.
| Parameter | Issue | Recommended Action |
| Catalyst Activity | A slow catalytic turnover leaves the boronic acid vulnerable to degradation. | Increase the catalyst loading (e.g., to 2-5 mol%). Employ highly active, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) to accelerate the cross-coupling.[2] |
| Catalyst Activation | Inefficient generation of the active Pd(0) species can delay the desired reaction. | Use pre-formed, active Pd(0) catalysts to bypass potentially slow reduction steps. |
Step 3: Utilize a More Stable Boronic Acid Surrogate
If optimizing conditions is insufficient, modifying the boronic acid itself is a powerful strategy.
| Surrogate | Description | Advantages |
| Pinacol Ester | Forms a cyclic ester with pinacol. | Generally more stable than the free boronic acid and can often be purified by chromatography.[3] |
| MIDA Boronate | N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable. | They are air-stable solids and can be used in a "slow-release" strategy, where the boronic acid is gradually generated in situ, keeping its concentration low and minimizing decomposition.[2] |
| Trifluoroborate Salt | Potassium trifluoroborate salts (R-BF₃K) are highly stable crystalline solids. | They also act as a source for the slow release of the boronic acid under specific conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of protodeboronation?
A1: Protodeboronation is a protonolysis reaction where the C-B bond is cleaved and replaced by a C-H bond. It can be catalyzed by either acid or base. In the context of Suzuki-Miyaura coupling, which is typically run under basic conditions, the mechanism often involves the formation of a more reactive arylboronate anion ([ArB(OH)₃]⁻). This anion can then be protonated at the ipso-carbon, leading to the cleavage of the C-B bond.[4] The rate of protodeboronation is highly dependent on the pH of the reaction medium.
Q2: Why is this compound susceptible to protodeboronation?
A2: Arylboronic acids with electron-withdrawing groups, such as the two chlorine atoms on this compound, can be more susceptible to protodeboronation under certain conditions. These groups can influence the electronic properties of the aromatic ring and the stability of the C-B bond.
Q3: How do I prepare the pinacol or MIDA ester of my boronic acid?
A3: Several standard procedures exist for the preparation of these esters. For pinacol esters, a common method involves the reaction of the boronic acid with pinacol, often with removal of water. MIDA boronates can be synthesized from the boronic acid and N-methyliminodiacetic acid. Detailed experimental protocols can be found in the chemical literature.
Q4: Can I use anhydrous conditions for my Suzuki-Miyaura coupling to avoid protodeboronation?
A4: Yes, using anhydrous solvents and reagents can be an effective strategy to suppress protodeboronation. However, it is important to ensure that your chosen base and catalyst system are compatible with anhydrous conditions. Some Suzuki-Miyaura reactions require water for efficient transmetalation.
Q5: Are there any analytical techniques to monitor protodeboronation during my reaction?
A5: Yes, you can monitor the progress of your reaction and the formation of the protodeboronated byproduct (3,5-dichloroanisole) using techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). This will allow you to determine the optimal reaction time and conditions to maximize the yield of your desired product.
Visualizing the Workflow and Concepts
To aid in understanding the processes involved, the following diagrams illustrate the protodeboronation pathway and the recommended troubleshooting workflow.
Caption: Base-catalyzed protodeboronation pathway.
Caption: A stepwise approach to troubleshooting protodeboronation.
References
Technical Support Center: Optimizing Catalyst Loading for 3,5-Dichloro-4-methoxyphenylboronic Acid Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3,5-Dichloro-4-methoxyphenylboronic acid in cross-coupling reactions. It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help optimize catalyst loading and achieve successful reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Suzuki-Miyaura coupling reactions involving this compound.
Q1: My reaction is showing low to no yield. What are the primary factors to investigate?
A1: Low yields with this substrate can often be attributed to several factors, primarily related to catalyst activity, reaction conditions, and reagent stability. Given the electron-withdrawing nature of the two chlorine atoms and the steric hindrance, optimizing the catalyst system is crucial.
Initial Troubleshooting Steps:
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are not degraded. Many phosphine ligands are sensitive to air and moisture. Using a fresh batch or a more stable pre-catalyst is recommended.[1]
-
Inert Atmosphere: The Suzuki-Miyaura coupling is sensitive to oxygen, which can lead to catalyst deactivation and the undesirable homocoupling of the boronic acid.[1] Ensure the reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.
-
Reagent Purity: Verify the purity of your this compound and the coupling partner. Boronic acids can undergo protodeboronation, especially under harsh basic conditions or prolonged reaction times.[1]
-
Base Selection and Quality: The choice and quality of the base are critical. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation. Ensure the base is finely powdered and anhydrous for non-aqueous reactions.
Q2: I am observing significant amounts of homocoupling byproduct from my boronic acid. How can I minimize this?
A2: Homocoupling is a common side reaction, particularly when the reaction is exposed to oxygen.
-
Improve Degassing: Ensure all solvents are thoroughly degassed before use. A common method is to bubble an inert gas through the solvent for an extended period.
-
Use a Pd(0) Source: While Pd(II) pre-catalysts are common, they require in-situ reduction to the active Pd(0) species. Inefficient reduction can lead to side reactions. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling.
-
Optimize Catalyst Loading: Excessively high catalyst loading can sometimes promote side reactions. Refer to the data on catalyst loading optimization below.
Q3: What are the recommended starting conditions for a Suzuki-Miyaura reaction with this compound?
A3: For a sterically hindered and electron-deficient substrate like this compound, a robust catalyst system is recommended.
-
Catalyst: A palladium pre-catalyst with a bulky, electron-rich phosphine ligand is a good starting point. Examples include those incorporating ligands like SPhos or XPhos.
-
Base: A moderately strong base such as K₂CO₃ or K₃PO₄ is often effective.
-
Solvent: A mixture of an organic solvent and water (e.g., dioxane/water or toluene/water) is commonly used to dissolve both the organic and inorganic reagents.
Q4: How does catalyst loading impact the reaction yield and purity?
A4: Catalyst loading is a critical parameter to optimize. Insufficient catalyst will result in a sluggish or incomplete reaction, while excessive catalyst can be uneconomical and may lead to increased side products and difficulties in purification. A screening of catalyst loading is highly recommended.
Data Presentation: Effect of Catalyst Loading on Reaction Outcome
The following table provides illustrative data on the effect of varying the palladium catalyst loading on the yield and purity of the coupling product between this compound and a generic aryl bromide.
| Catalyst Loading (mol%) | Reaction Time (hours) | Product Yield (%) | Purity (%) | Observations |
| 0.5 | 12 | 45 | 90 | Incomplete conversion of starting material. |
| 1.0 | 12 | 75 | 95 | Good conversion, clean reaction profile. |
| 2.0 | 8 | 92 | >98 | Optimal conditions, high yield and purity. |
| 3.0 | 8 | 90 | 96 | No significant improvement in yield, increased cost. |
| 5.0 | 6 | 88 | 94 | Faster reaction, but lower purity due to side products. |
-
This data is illustrative and serves as a guideline for optimization. Actual results may vary depending on the specific coupling partner and other reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand, 2 mol%)
-
Base (e.g., K₂CO₃, 2.5 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, in a 4:1 ratio)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low yields in your Suzuki-Miyaura coupling reaction.
Caption: A workflow diagram for troubleshooting low yields.
General Experimental Workflow
This diagram illustrates the typical sequence of steps for setting up a Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
Technical Support Center: Purification of Products from 3,5-Dichloro-4-methoxyphenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloro-4-methoxyphenylboronic acid. The focus is on the purification of products from common reactions, such as the Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions with this compound?
A1: The most common impurities include unreacted this compound, homocoupling byproducts of the boronic acid, residual palladium catalyst, and byproducts from the coupling partner. Protodeborylation, where the boronic acid is replaced by a hydrogen atom, can also occur.
Q2: How can I remove unreacted this compound from my reaction mixture?
A2: Unreacted boronic acids can typically be removed with a basic aqueous wash. By treating the crude reaction mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt. This salt will then partition into the aqueous layer during an extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).
Q3: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?
A3: Separating compounds with similar polarities is a common challenge in biaryl synthesis. Meticulous column chromatography with a shallow solvent gradient is often effective. It is crucial to first test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to find the optimal separation conditions. If your product is a solid, recrystallization from a carefully selected solvent or solvent system can also be a highly effective method.
Q4: Why is it important to remove the residual palladium catalyst, and what are the best methods to do so?
A4: For applications in drug development and pharmaceuticals, it is critical to remove trace metals like palladium to parts-per-million (ppm) levels due to their potential toxicity and to meet regulatory requirements. Common methods for palladium removal include:
-
Filtration: Passing the reaction mixture through a pad of Celite can remove heterogeneous palladium catalysts.
-
Metal Scavengers: For homogeneous catalysts, specialized silica-based scavengers with functional groups that bind to palladium can be used. The scavenger is stirred with the reaction mixture and then removed by filtration.
-
Activated Carbon: Treatment with activated carbon can also help in adsorbing residual palladium.
Q5: My product has "oiled out" and will not crystallize. What should I do?
A5: A product oiling out during crystallization is often due to the presence of impurities. If this occurs, it is recommended to attempt further purification by column chromatography to remove these impurities. If the product is intrinsically an oil at room temperature, purification by chromatography is the most appropriate method.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Desired Product | Incomplete reaction; decomposition of starting materials or product; suboptimal reaction conditions. | Monitor the reaction by TLC or LC-MS to ensure completion. Optimize reaction temperature, time, and reagent stoichiometry. Ensure all reagents are pure and dry. |
| Significant Amount of Homocoupling Product | Presence of oxygen in the reaction; use of a Pd(II) precatalyst which can promote homocoupling. | Ensure the reaction setup is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen). Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly. |
| Product Contaminated with Boronic Acid | Inefficient extraction. | Perform a basic aqueous wash (e.g., with 1M NaOH) to convert the boronic acid to its water-soluble salt, which can then be removed in the aqueous layer. |
| Dark-colored Product | Residual palladium catalyst. | Filter the crude product through Celite. For homogeneous catalysts, use a metal scavenger or treat with activated carbon. |
| Difficulty in Purification by Column Chromatography | Co-elution of product and impurities. | Optimize the solvent system for column chromatography using TLC. A shallower gradient may be necessary. Consider reverse-phase chromatography if the product is sufficiently polar. |
| Product is an Oil and Does Not Crystallize | Presence of impurities inhibiting crystallization; the product may be an oil at room temperature. | Purify the product by column chromatography. If the product is still an oil after purification, it may be its natural state. |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
-
Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Reaction: Heat the reaction mixture with vigorous stirring at 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into a column and allow it to pack.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Begin elution with the low-polarity solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The following table provides representative data on the effectiveness of different purification techniques for a generic Suzuki-Miyaura reaction product. Actual results will vary based on the specific product and reaction conditions.
| Purification Method | Typical Purity | Typical Yield | Notes |
| Aqueous Work-up | 70-85% | >95% | Removes inorganic salts and water-soluble impurities. |
| Recrystallization | >98% | 60-90% | Highly dependent on the solubility of the product and impurities. |
| Column Chromatography | >99% | 70-95% | Effective for separating closely related compounds. |
| Metal Scavenger Treatment | >99% (for product purity) | >95% | Specifically targets removal of residual palladium. |
Visualizations
Caption: General purification workflow for products from this compound reactions.
Caption: Troubleshooting logic for common purification issues.
Technical Support Center: 3,5-Dichloro-4-methoxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloro-4-methoxyphenylboronic acid (CAS: 175883-61-1).
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound is a versatile synthetic intermediate.[1] Its unique structure, featuring two chlorine atoms and a methoxy group, enhances its reactivity and selectivity in various chemical transformations.[1] It is predominantly used in:
-
Suzuki-Miyaura cross-coupling reactions: to form carbon-carbon bonds, which is a cornerstone in the synthesis of complex organic molecules.[1][2]
-
Drug Development: As a key building block in the synthesis of pharmaceuticals, particularly in the development of targeted anti-cancer agents.[1]
-
Materials Science: In the creation of novel materials with specific electronic or photophysical properties.[1]
2. What are the common impurities associated with this compound?
Impurities in this compound can arise from the synthetic route, degradation, or during its use in subsequent reactions. Common classes of impurities include:
-
Synthesis-Related Impurities:
-
Starting Materials: Residual 1,3-dichloro-2-methoxybenzene from an incomplete reaction.
-
Homocoupling Products: Biphenyl species formed from the coupling of two molecules of the organometallic intermediate generated during synthesis.
-
Isomeric Boronic Acids: Arising from non-regioselective lithiation or metal-halogen exchange at other positions on the aromatic ring.
-
-
Degradation Products:
-
Boroxine (Anhydride): The cyclic trimer anhydride, formed by the dehydration of the boronic acid. This is a common impurity in solid boronic acids and can exist in equilibrium with the monomeric form.[3] The formation of boroxine is reversible and can be influenced by the presence of water.
-
Protodeboronation Product: The replacement of the boronic acid group with a hydrogen atom, yielding 1,3-dichloro-2-methoxybenzene. This can be promoted by moisture, acidic or basic conditions, and elevated temperatures.
-
-
Reaction-Related Impurities (in Suzuki-Miyaura Coupling):
-
Homocoupling of the Boronic Acid: Formation of a biaryl compound derived from the coupling of two molecules of the boronic acid, often facilitated by the presence of oxygen.[2]
-
3. How can I assess the purity of my this compound sample?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): An effective method for quantifying the main component and non-volatile impurities. A reversed-phase C18 column with a UV detector is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the structure of the main compound and can be used to identify and quantify proton-bearing impurities.
-
¹³C NMR: Complements ¹H NMR in structure elucidation.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities, such as residual starting materials or the protodeboronation byproduct.
4. What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] It should be protected from moisture and light.
Troubleshooting Guides
Guide 1: Impurity Detection and Characterization
Problem: Unexpected peaks are observed in the analytical chromatogram (HPLC/GC) or spectrum (NMR) of this compound.
Troubleshooting Workflow:
Caption: Workflow for identifying and addressing unexpected impurities.
Guide 2: Purification of this compound
Problem: The purity of this compound is insufficient for the intended application.
Potential Solutions:
-
Recrystallization: This is often the most effective method for purifying solid arylboronic acids.
-
Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound when hot but have low solubility when cold, while impurities remain in solution or are insoluble at high temperatures.
-
Recommended Solvents to Screen:
-
Toluene
-
Ethyl acetate/Hexanes
-
Methanol/Water
-
Acetone/Water
-
-
-
Diethanolamine Adduct Formation: For challenging purifications, converting the boronic acid to its diethanolamine ester can be a highly effective strategy. The resulting adduct is often a crystalline solid that can be easily separated from non-acidic impurities. The pure boronic acid can then be regenerated by treatment with acid.
Guide 3: Troubleshooting Suzuki-Miyaura Coupling Reactions
Problem: Low or no yield in a Suzuki-Miyaura coupling reaction using this compound.
Troubleshooting Steps:
References
Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Substrates with XPhos
Welcome to the technical support center for utilizing XPhos and its palladium complexes in cross-coupling reactions, specifically tailored for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when dealing with sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: What is XPhos and why is it effective for sterically hindered substrates?
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is a bulky, electron-rich monophosphine ligand widely used in palladium-catalyzed cross-coupling reactions.[1] Its effectiveness with sterically hindered substrates stems from its steric bulk, which promotes the formation of highly reactive, monoligated palladium(0) species. This bulk also facilitates the reductive elimination step, which is often the rate-limiting step in challenging coupling reactions. Furthermore, its electron-rich nature enhances the rate of oxidative addition of challenging substrates like aryl chlorides.[2][3]
Q2: When should I choose an XPhos precatalyst over generating the catalyst in situ?
XPhos precatalysts, such as XPhos-G3-Pd, are generally recommended for their stability, ease of handling, and ability to generate the active Pd(0) species more cleanly and efficiently.[1][4] In situ catalyst generation from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be less reliable and may lead to the formation of less active or inactive palladium species.[4][5] Precatalysts are particularly advantageous for reactions sensitive to catalyst deactivation or when dealing with very challenging substrates.
Q3: My reaction with an aryl chloride is not working. Is XPhos a suitable ligand?
Yes, XPhos is particularly well-suited for the activation of aryl chlorides, which are often unreactive in cross-coupling reactions.[2][3][6] The electron-rich nature of XPhos facilitates the challenging oxidative addition step with aryl chlorides. If you are experiencing issues, consider the troubleshooting steps outlined below, such as screening bases, solvents, and ensuring an inert atmosphere.
Q4: Can XPhos be used for reactions other than Buchwald-Hartwig amination?
Absolutely. While renowned for its success in C-N bond formation, XPhos is also a highly effective ligand for various C-C bond-forming reactions, including Suzuki-Miyaura, Negishi, and copper-free Sonogashira couplings.[1][5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield is a common issue, especially with challenging sterically hindered substrates. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium source and XPhos ligand, or preferably, a more stable precatalyst like XPhos-G3-Pd.[7] Consider a slight increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) for particularly difficult substrates.[7] |
| Suboptimal Base | The choice of base is critical. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective.[8] However, these may not be compatible with all functional groups.[9] A screening of bases (e.g., K₃PO₄, Cs₂CO₃) may be necessary. For base-sensitive substrates, a combination of an organic base with an inorganic base (e.g., DBU + NaTFA) can be a good solution.[8] |
| Inappropriate Solvent | Substrate and reagent solubility is key.[8] Toluene, dioxane, and THF are common solvents for these reactions.[8][10] If solubility is an issue, consider a co-solvent system or a different solvent altogether, but be mindful of potential coordination to the palladium center. |
| Presence of Oxygen | Palladium(0) catalysts are highly sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[10] |
| Incorrect Temperature | While many reactions require heat (typically 80-110 °C), excessive temperatures (>120 °C) can lead to catalyst decomposition (formation of palladium black).[8][10] Try lowering the temperature and extending the reaction time. |
Issue 2: Formation of Side Products
The presence of unexpected signals in your analytical data (e.g., NMR, LC-MS) indicates the formation of side products.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Homo-coupling of Starting Materials | This can occur if the transmetalation or amine coordination step is slow. Ensure the purity of your reagents and consider adjusting the stoichiometry. |
| Dehalogenation of Aryl Halide | This side reaction can be promoted by certain bases or impurities. Screening different bases or ensuring all reagents are pure and dry can mitigate this. |
| Reaction with Other Functional Groups | If your substrate contains multiple nucleophilic sites (e.g., an amine and a phenol), protection of the competing functional group may be necessary.[6] |
Issue 3: Catalyst Deactivation
If the reaction starts but stalls before completion, catalyst deactivation is a likely culprit.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Catalyst Poisoning | Certain functional groups (e.g., pyridinic nitrogen, azo groups) can coordinate to the palladium center and inhibit its activity.[9][10] Using a ligand with greater steric bulk, like XPhos, can sometimes overcome this. In challenging cases, a different catalytic system may be required. |
| Formation of Inactive Palladium Species | Over time, the active catalyst can convert into inactive forms, such as palladium black. This can be caused by high temperatures or the presence of impurities.[10] Lowering the reaction temperature and ensuring a clean reaction setup can help. |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos-G3-Pd, 0.02 mmol, 2 mol%) and the XPhos ligand (0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., toluene, 5 mL) to the reaction vessel.
-
Reaction: Seal the vessel, remove it from the glovebox, and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Buchwald-Hartwig Catalytic Cycle
References
- 1. XPhos - Wikipedia [en.wikipedia.org]
- 2. Formation of XPhos-Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stability of Boronic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of boronic acids in cross-coupling reactions. Boronic acids are indispensable reagents in modern synthetic chemistry, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. However, their inherent instability can often lead to diminished reaction yields, complex product mixtures, and reproducibility issues. This guide is designed to help you diagnose and resolve common problems encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for boronic acid degradation?
A1: Boronic acids are susceptible to several degradation pathways that can compete with the desired cross-coupling reaction. The three main pathways are:
-
Protodeboronation: This is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively consuming the boronic acid.[1][2] This process can be catalyzed by acid or base and is often accelerated by the presence of water and elevated temperatures.[1][2]
-
Oxidation: The carbon-boron bond can be oxidized, particularly in the presence of air (oxygen) or other oxidants, to form the corresponding alcohol or phenol. This is an irreversible process that leads to the loss of the boronic acid.[3][4]
-
Trimerization to Boroxines: Three molecules of a boronic acid can undergo dehydration to form a cyclic trimer called a boroxine.[5][6] This is a reversible equilibrium, and while boroxines can sometimes be the active species in cross-coupling, their formation can affect solubility and reactivity, leading to inconsistent results.[5][6][7][8][9]
Q2: My cross-coupling reaction is giving low to no yield. How do I know if boronic acid instability is the problem?
A2: Low or no yield is a common issue that can stem from various factors. To determine if boronic acid instability is the culprit, consider the following:
-
Analyze the crude reaction mixture: Use techniques like LC-MS or NMR to look for common byproducts of degradation. The presence of the protodeboronated arene/alkene or the corresponding phenol is a strong indicator of boronic acid decomposition.
-
Check the purity of your boronic acid: Boronic acids can degrade upon storage.[1] It is advisable to use freshly purchased or recently purified material. Some boronic acids, especially certain 2-heterocyclic, vinyl, and cyclopropyl derivatives, are notoriously unstable on the benchtop.[1][2]
-
Run a control experiment: Set up a reaction with your boronic acid, base, and solvent at the reaction temperature but without the palladium catalyst and coupling partner. Monitor the stability of the boronic acid over time using HPLC or NMR. Significant degradation will confirm instability under the reaction conditions.
Q3: What is a "slow-release" strategy and how can it help with unstable boronic acids?
A3: The "slow-release" strategy involves using a more stable precursor that gradually generates the active boronic acid in the reaction mixture. This keeps the instantaneous concentration of the unstable boronic acid low, minimizing its decomposition while still allowing it to participate in the catalytic cycle.[10] This approach is highly effective for notoriously unstable boronic acids.[1][2] Common slow-release precursors include:
-
MIDA (N-methyliminodiacetic acid) boronates: These are air-stable, crystalline solids that slowly hydrolyze under basic conditions to release the boronic acid.[1][2][11][12][13][14]
-
Potassium trifluoroborate salts (R-BF3K): These are also highly stable crystalline solids that are less prone to protodeboronation and slowly release the boronic acid under the reaction conditions.[15]
-
Boronate esters (e.g., pinacol esters): While more stable than the corresponding boronic acids, they can also hydrolyze in situ to generate the active boronic acid.[14][16]
Q4: How does the choice of base affect boronic acid stability?
A4: The base is a critical component of most cross-coupling reactions, but it can also promote boronic acid degradation, particularly protodeboronation.[17] Strong aqueous bases can accelerate the formation of the more reactive boronate anion, which is more susceptible to protonolysis.[17] For sensitive boronic acids, consider:
-
Using a milder base: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often gentler than strong bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).
-
Anhydrous conditions: If the reaction allows, using an anhydrous base in a dry solvent can significantly suppress protodeboronation by eliminating the primary proton source.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solutions |
| Low or No Yield of Desired Product | Boronic acid degradation: Protodeboronation, oxidation, or boroxine formation is consuming the starting material. | 1. Use a stabilized boronic acid derivative: Switch to the corresponding MIDA boronate, trifluoroborate salt, or pinacol ester.[1][14][15][16] 2. Employ a "slow-release" strategy: This is particularly effective for highly unstable boronic acids.[10] 3. Optimize reaction conditions: Use anhydrous solvents, degas the reaction mixture thoroughly to remove oxygen, and consider a lower reaction temperature. 4. Change the base: Switch to a milder or non-aqueous base.[15] |
| Significant Formation of Protodeboronated Byproduct | Presence of a proton source (water) and a strong base. | 1. Use anhydrous conditions: Dry solvents and reagents are crucial. 2. Use a milder base: Consider K₂CO₃, Cs₂CO₃, or KF. 3. Lower the reaction temperature: This can slow down the rate of protodeboronation. 4. Use a protected boronic acid: MIDA boronates and trifluoroborates are excellent alternatives.[1][15] |
| Formation of Homocoupling Byproduct (Biaryl from Boronic Acid) | Presence of oxygen or Pd(II) species. | 1. Thoroughly degas the reaction mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen).[14] 2. Use a Pd(0) precatalyst: If using a Pd(II) source, it needs to be reduced in situ, which can sometimes lead to homocoupling.[14] 3. Add the boronic acid slowly: This can help to keep its concentration low and minimize side reactions. |
| Inconsistent Reaction Results or Poor Solubility | Equilibrium between boronic acid and boroxine. | 1. Add a controlled amount of water: This can shift the equilibrium from the less soluble boroxine back to the boronic acid.[5][7] 2. Use a different solvent: The boroxine-boronic acid equilibrium is solvent-dependent.[7] 3. Consider using a boronate ester: These are less prone to forming boroxines.[16] |
Data Presentation: Stability and Reactivity Comparison
The choice between using a free boronic acid and a more stable derivative often involves a trade-off between reactivity and stability. The following tables provide a comparative overview.
Table 1: Benchtop Stability of Unstable Boronic Acids vs. MIDA Boronates [1]
| Entry | Boronic Acid Derivative | % Remaining After 15 Days (Boronic Acid) | % Remaining After 60 Days (MIDA Boronate) |
| 1 | 2-Furan | <5 | >95 |
| 2 | 2-Benzofuran | 50 | >95 |
| 3 | 2-Thiophene | 37 | >95 |
| 4 | 2-Benzothiophene | 68 | >95 |
| 5 | 2-Pyrrole | <5 | >95 |
| 6 | 2-Indole | 14 | >95 |
| 7 | Vinyl | <5 | >95 |
| 8 | Cyclopropyl | <5 | >95 |
Table 2: Cross-Coupling Efficiency of Unstable Boronic Acids vs. MIDA Boronates [1]
| Entry | Boronic Acid Derivative | Yield with Boronic Acid (%) | Yield with MIDA Boronate (%) |
| 1 | 2-Furan | 64 | 96 |
| 2 | 2-Benzofuran | 50 | 92 |
| 3 | 2-Thiophene | 37 | 94 |
| 4 | 2-Benzothiophene | 68 | 90 |
| 5 | 2-Pyrrole | 51 | 95 |
| 6 | 2-Indole | 14 | 93 |
| 7 | Vinyl | 42 | 85 |
| 8 | Cyclopropyl | 35 | 88 |
Table 3: Thermodynamic Parameters for Boroxine Formation from Phenylboronic Acids in CDCl₃ at 298 K [8]
| Substituent (R) | Keq (M⁻²) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |
| OMe | 1.40 | -0.84 | 14.7 | 15.5 |
| Me | 0.45 | 1.97 | 15.1 | 13.1 |
| H | 0.32 | 2.76 | 17.2 | 14.4 |
| Cl | 0.07 | 6.53 | 18.0 | 11.5 |
| CF₃ | 0.01 | 11.4 | 20.1 | 8.7 |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Boronic Acid Stability by HPLC
This protocol provides a general method for assessing the stability of a boronic acid under specific reaction conditions.
Objective: To quantify the degradation of a boronic acid over time.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Analytical C18 column (e.g., Waters XTerra MS C18, Agilent Zorbax Eclipse XDB C18).[18]
Reagents:
-
Boronic acid of interest.
-
Solvent(s) matching the reaction conditions.
-
Base (if applicable).
-
Internal standard (a stable compound that does not react under the experimental conditions and has a distinct retention time).
-
HPLC-grade solvents for the mobile phase (e.g., acetonitrile and water).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the boronic acid and the internal standard in the reaction solvent at a known concentration.
-
In a reaction vial, combine the boronic acid solution, solvent, and base (if applicable) to mimic the reaction conditions.
-
-
Time-Course Analysis:
-
At t=0, withdraw an aliquot of the reaction mixture, quench it if necessary (e.g., by adding an acidic solution to neutralize the base), and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
Maintain the reaction mixture at the desired temperature.
-
Withdraw and prepare aliquots at regular time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, etc.).
-
-
HPLC Analysis:
-
Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For some boronic acids, using a mobile phase without a pH modifier can minimize on-column hydrolysis.[18]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the boronic acid and internal standard have good absorbance.
-
-
Inject the prepared samples onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak areas of the boronic acid and the internal standard.
-
Calculate the response factor of the boronic acid relative to the internal standard using the t=0 sample.
-
For each time point, calculate the concentration of the remaining boronic acid.
-
Plot the concentration of the boronic acid versus time to determine the degradation rate.
-
Protocol 2: General Procedure for Preparing MIDA Boronates from Boronic Acids[12]
This protocol describes a straightforward method for protecting boronic acids as their MIDA esters.
Objective: To synthesize a stable MIDA boronate from a boronic acid.
Materials:
-
Boronic acid (1.0 equiv).
-
N-methyliminodiacetic acid (MIDA) anhydride (3.0 equiv).[12]
-
Anhydrous dioxane.
-
Round-bottomed flask with a magnetic stir bar.
-
Septum and nitrogen inlet.
-
Oil bath.
Procedure:
-
Reaction Setup:
-
To a dry round-bottomed flask under a nitrogen atmosphere, add the MIDA anhydride and the boronic acid.
-
Add anhydrous dioxane via syringe to form a suspension.
-
-
Reaction:
-
Heat the mixture in an oil bath at 70 °C.
-
Stir the reaction for 24 hours. A white precipitate of the MIDA boronate will typically form.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
The crude MIDA boronate can often be purified by filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.
-
Alternatively, MIDA boronates can be purified by silica gel chromatography, taking advantage of their unique property of being immobile in diethyl ether and highly mobile in THF.[12]
-
Visualizations
Caption: Major degradation pathways of boronic acids in cross-coupling reactions.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
Caption: The MIDA boronate strategy for stabilizing and using unstable boronic acids.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Formation of boroxine: Its stability and thermodynamic parameters in solution | Semantic Scholar [semanticscholar.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 9. figshare.com [figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mild and simple method for making MIDA boronates [morressier.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Analysis of 3,5-Dichloro-4-methoxyphenylboronic Acid: HPLC vs. qNMR
For researchers, scientists, and drug development professionals, the purity of building blocks like 3,5-Dichloro-4-methoxyphenylboronic acid is critical for the success of subsequent synthetic steps and the quality of the final product. This guide provides an objective comparison of two prominent analytical techniques for purity determination of this compound: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography is a widely used separative technique, while Quantitative Nuclear Magnetic Resonance is a primary analytical method that allows for direct quantification without the need for a specific reference standard of the analyte. The choice between these methods depends on the specific analytical requirements, including the need for absolute quantification, the nature of potential impurities, and available instrumentation.
Data Presentation: Comparison of Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of components based on their differential distribution between a stationary and a mobile phase. | Direct measurement of analyte concentration based on the proportionality between the integrated signal area of a nucleus (commonly ¹H) and the number of nuclei.[1] |
| Quantification | Relative (area percent) unless a certified reference standard of the analyte is used for calibration. | Absolute, providing a direct purity value when compared to a certified internal standard of known purity and concentration.[1] |
| Primary Impurities Detected | Process-related impurities, degradation products, and unreacted starting materials. | Any proton-containing impurity with a distinct signal from the analyte and internal standard. |
| Strengths | High sensitivity and resolution for separating complex mixtures. | High precision and accuracy for absolute purity determination; non-destructive.[2] |
| Limitations | Purity assessment by area percent can be inaccurate if impurities have different response factors (e.g., UV absorbance) than the main compound.[1] | Lower sensitivity compared to HPLC; potential for signal overlap in complex mixtures. |
| Typical Purity Value | A purity of ≥ 95% for this compound is commercially available, as determined by HPLC.[3] | Can provide a more accurate mass purity, especially in the presence of impurities with different molar absorptivity. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is a representative method for the purity analysis of substituted phenylboronic acids by reversed-phase HPLC.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical gradient could start with a higher aqueous composition and ramp up the organic phase concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance, for instance, 254 nm.
-
Sample Preparation: A stock solution of this compound is prepared by dissolving a known amount in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.5 to 1.0 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol outlines the steps for determining the absolute purity of this compound using ¹H qNMR.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity and a signal in a region of the ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the chosen internal standard.
-
Dissolve both the sample and the internal standard in a known volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons.
-
Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of the this compound.
-
Integrate a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Mandatory Visualization
Caption: Workflow for purity analysis of this compound by HPLC and qNMR.
Conclusion
Both HPLC and qNMR are powerful techniques for assessing the purity of this compound. HPLC provides excellent separation capabilities and is widely accessible. However, for obtaining an absolute and highly accurate purity value, qNMR is the superior method as it is a primary ratio method by nature.[1] The choice of technique should be guided by the specific requirements of the analysis, with qNMR being particularly valuable for the certification of reference materials and in situations where the response factors of potential impurities are unknown or different from the main component.
References
Navigating Reactivity in Suzuki-Miyaura Coupling: A Comparative Analysis of 3,5-Dichloro-4-methoxyphenylboronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds. The choice of boronic acid is a critical parameter influencing reaction outcomes. This guide provides an objective comparison of the expected reactivity of 3,5-Dichloro-4-methoxyphenylboronic acid with other substituted phenylboronic acids, supported by experimental data from analogous systems.
The reactivity of a phenylboronic acid in Suzuki-Miyaura coupling is intricately linked to the electronic properties of its substituents. Electron-donating groups (EDGs) on the phenyl ring generally enhance the nucleophilicity of the organic moiety, facilitating the crucial transmetalation step of the catalytic cycle and often leading to higher reaction yields. Conversely, electron-withdrawing groups (EWGs) diminish this nucleophilicity, which can retard the reaction rate and, in some cases, inhibit the coupling altogether.
This compound presents an interesting case with competing electronic effects: two electron-withdrawing chloro groups and one electron-donating methoxy group. The chloro groups at the meta positions to the boronic acid significantly decrease the electron density of the aromatic ring, which is expected to reduce its reactivity in Suzuki-Miyaura coupling. While the para-methoxy group is an activating, electron-donating group, its effect is likely to be substantially outweighed by the two deactivating chloro substituents.
Quantitative Comparison of Substituted Phenylboronic Acids
| Boronic Acid Derivative | Substituent Type | Yield (%) |
| 3,5-Dimethylphenylboronic acid | Electron-Donating | 80 |
| 4-Methoxyphenylboronic acid | Electron-Donating | 70 |
| Phenylboronic acid | Neutral | 60 |
| 4-Fluorophenylboronic acid | Electron-Withdrawing | 55 |
| 3-Nitrophenylboronic acid | Strongly Electron-Withdrawing | 30 |
| 3-Chloro-4-fluorophenylboronic acid | Strongly Electron-Withdrawing | No Product |
Table 1: Comparative yields of Suzuki-Miyaura coupling between 5-(4-bromophenyl)-4,6-dichloropyrimidine and various substituted phenylboronic acids.[1]
The data clearly illustrates that electron-rich boronic acids, such as 3,5-dimethylphenylboronic acid and 4-methoxyphenylboronic acid, provide good to high yields.[1] In contrast, boronic acids with strongly electron-withdrawing groups, like 3-chloro-4-fluorophenylboronic acid, failed to produce any of the desired product.[1] Given that this compound possesses two strong electron-withdrawing chloro groups, its reactivity is anticipated to be significantly lower than that of phenylboronic acid and more comparable to, or even lower than, that of 3-chloro-4-fluorophenylboronic acid. The presence of the methoxy group is unlikely to overcome the deactivating effect of the two chlorine atoms.
Experimental Protocols
The following is a detailed methodology for the Suzuki-Miyaura coupling reactions summarized in the table above, as described in the source literature.[1]
General Procedure for the Synthesis of 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine Derivatives:
A Schlenk flask was charged with Pd(PPh₃)₄ (5 mol %) and 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol). The flask was evacuated and backfilled with an inert atmosphere. The solvent (6 mL) was added, and the mixture was stirred for 30 minutes at room temperature. Subsequently, the respective arylboronic acid (1.08 mmol), base (1.972 mmol), and distilled water (1.5 mL) were added. The reaction mixture was then heated to reflux at 70–80 °C for 18–22 hours. Upon completion, the reaction was cooled to room temperature, and ethyl acetate was added. The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography.[1]
Visualizing Reaction Pathways
To better understand the processes involved, the following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and a generalized experimental workflow.
References
A Comparative Guide to Analytical Techniques for Characterizing 3,5-Dichloro-4-methoxyphenylboronic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation and purity assessment of 3,5-Dichloro-4-methoxyphenylboronic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science, making robust analytical characterization essential. This document outlines the expected performance of various techniques, supported by illustrative data from closely related compounds and detailed experimental protocols to ensure reproducibility.
Performance Comparison of Analytical Techniques
The characterization of this compound (Molecular Formula: C₇H₇BCl₂O₃, Molecular Weight: 220.85 g/mol ) relies on a suite of complementary analytical methods.[1] Each technique provides unique insights into the molecule's structure, purity, and properties. The table below summarizes the expected outcomes from these analyses.
| Analytical Technique | Information Provided | Expected Results for this compound | Comparison with Alternatives |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | |||
| ¹H NMR | Provides information on the number, environment, and connectivity of hydrogen atoms. | Aromatic protons would likely appear as a singlet due to symmetry. A singlet for the methoxy group protons would also be expected. | Provides more detailed structural information than elemental analysis. |
| ¹³C NMR | Determines the number and types of carbon atoms in the molecule. | Distinct signals for the aromatic carbons (including the carbon attached to boron), and a signal for the methoxy carbon. | Complementary to ¹H NMR, offering a complete picture of the carbon skeleton. |
| ¹¹B NMR | Directly probes the boron atom, providing information about its coordination state (trigonal or tetrahedral). | A single resonance is expected, with a chemical shift characteristic of an arylboronic acid. | More specific for boron-containing compounds than other NMR techniques. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule and its fragments. | The molecular ion peak [M]+• should be observable, along with characteristic isotopic patterns for the two chlorine atoms. Fragmentation may involve loss of the boronic acid group, methoxy group, or chlorine atoms. | Provides exact mass and fragmentation data, which is more specific than chromatographic data alone. |
| High-Performance Liquid Chromatography (HPLC) | Separates the target compound from impurities, allowing for purity assessment and quantification. | A single major peak is expected, with a purity of ≥ 95% often reported for commercial samples.[1] Retention time will depend on the specific method conditions. | Offers higher resolution and quantitative accuracy for purity analysis compared to Thin Layer Chromatography (TLC). |
| Single-Crystal X-ray Diffraction (XRD) | Provides the precise three-dimensional arrangement of atoms in a crystal, including bond lengths and angles. | Would reveal the planar structure of the phenyl ring, the geometry of the boronic acid group, and intermolecular interactions in the solid state. | The definitive method for unambiguous structure determination in the solid state, surpassing the inferential nature of spectroscopic methods. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for the analysis of arylboronic acids and can be adapted for this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the boronic acid derivative for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean NMR tube.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 (adjust for signal-to-noise).
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: -2 to 12 ppm.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher) NMR Spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
4. ¹¹B NMR Spectroscopy:
-
Instrument: 128 MHz (or higher) NMR Spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 128-512.
-
Relaxation Delay: 0.5-2 seconds.
-
Spectral Width: -100 to 100 ppm.
-
Reference: BF₃·OEt₂.
-
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
2. Electron Ionization (EI) Mass Spectrometry:
-
Instrument: A mass spectrometer equipped with an EI source.
-
Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-500.
-
3. Electrospray Ionization (ESI) Mass Spectrometry (for LC-MS):
-
Instrument: A mass spectrometer with an ESI source, often coupled to an HPLC system.
-
Parameters:
-
Ionization Mode: Positive or negative, depending on the derivative and mobile phase.
-
Capillary Voltage: 3-5 kV.
-
Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.
-
Drying Gas Temperature: 300-350 °C.
-
High-Performance Liquid Chromatography (HPLC)
1. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Degas both mobile phases by sonication or vacuum filtration before use.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Gradient: A typical gradient might start at 10% B, ramp to 90% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions. Isocratic elution can also be explored.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 230 or 254 nm).
-
Injection Volume: 5-20 µL.
3. Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition or a compatible solvent to a concentration of approximately 0.1-1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Single-Crystal X-ray Diffraction (XRD)
1. Crystal Growth:
-
High-quality single crystals are essential. Slow evaporation of a saturated solution is a common method.
-
Dissolve the boronic acid derivative in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
Allow the solvent to evaporate slowly at a constant temperature in a loosely covered vial.
2. Crystal Mounting and Data Collection:
-
Select a well-formed, clear crystal (typically 0.1-0.3 mm in size) under a microscope.
-
Mount the crystal on a goniometer head.
-
Instrument: A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.[2]
-
Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[2]
-
A series of diffraction images are collected as the crystal is rotated.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and structural parameters.
Visualizing Analytical Workflows and Concepts
The following diagrams, generated using Graphviz, illustrate the logical flow of the characterization process and the relationships between the analytical techniques.
This guide serves as a foundational resource for the analytical characterization of this compound and its derivatives. While specific experimental data for the title compound is limited in the public domain, the provided protocols and comparative information for related structures offer a robust starting point for researchers in the field.
References
A Head-to-Head Comparison: Validating Suzuki Coupling Products with NMR and Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a target molecule's structure is a critical checkpoint in the synthesis workflow. The Suzuki-Miyaura coupling, a powerful and widely used method for forging carbon-carbon bonds, is no exception. This guide provides an objective comparison of two cornerstone analytical techniques for the validation of Suzuki coupling products: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). We will delve into their respective strengths and limitations, provide detailed experimental protocols, and present quantitative data to aid in the selection of the most appropriate validation strategy.
The successful synthesis of a biaryl compound via Suzuki coupling is just the first step; rigorous validation is paramount to ensure the desired product has been formed.[1] Both NMR and MS are powerful tools in the analytical chemist's arsenal, but they provide different and often complementary information. While Mass Spectrometry excels at providing molecular weight information and is highly sensitive, NMR spectroscopy offers an unparalleled, detailed map of the molecule's carbon-hydrogen framework, enabling unambiguous structure elucidation.[1][2]
At a Glance: NMR vs. Mass Spectrometry for Suzuki Product Validation
To facilitate a quick comparison, the following table summarizes the key performance characteristics of NMR and Mass Spectrometry in the context of validating Suzuki coupling products.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Detailed molecular structure, connectivity of atoms, stereochemistry.[3] | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns.[3][4] |
| Confirmation of C-C Bond | Direct confirmation through 2D NMR techniques like HMBC. | Inferred from the molecular weight of the product. |
| Quantitative Analysis | Inherently quantitative, allowing for purity assessment.[5] | Can be quantitative, but often requires calibration curves and internal standards.[2] |
| Sensitivity | Lower sensitivity, typically requires 5-10 mg of sample.[4] | High sensitivity, capable of detecting picomole to femtomole levels.[4] |
| Sample Preparation | Requires dissolution in deuterated solvents.[1] | Can be coupled with separation techniques like GC or LC; may require minimal sample preparation.[6] |
| Throughput | Lower throughput, experiments can be time-consuming. | High throughput, especially when coupled with automated systems. |
| Instrumentation Cost | Generally higher initial cost and maintenance. | Wide range of costs depending on the type of mass spectrometer. |
Digging Deeper: A Qualitative Comparison
| Aspect | NMR Spectroscopy | Mass Spectrometry |
| Structural Elucidation | Provides a detailed picture of the entire molecule's structure, including the position of substituents and the connectivity between the two coupled rings. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments are used to piece together the molecular puzzle. | Confirms the molecular weight of the product, which strongly suggests the coupling has occurred. Fragmentation patterns can provide some structural information but may not be sufficient for unambiguous identification of isomers.[3] |
| Purity Assessment | ¹H NMR is an excellent tool for assessing the purity of a sample by comparing the integration of signals from the product to those of impurities. | Can detect impurities if they have a different mass-to-charge ratio. Techniques like GC-MS and LC-MS are powerful for separating and identifying impurities.[6] |
| Reaction Monitoring | Can be used to monitor the progress of a reaction by observing the disappearance of starting material signals and the appearance of product signals.[5] | Also well-suited for reaction monitoring, offering a rapid way to check for the presence of the desired product.[6][7] |
| Limitations | Signal overlap in complex molecules can make interpretation of 1D spectra challenging. The lower sensitivity can be a drawback when only small amounts of product are available.[4] | Does not directly reveal the connectivity of atoms. Isomeric products with the same molecular weight can be difficult to distinguish without additional techniques.[2] |
Experimental Protocols
NMR Spectroscopic Analysis of a Suzuki Coupling Product
This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra for a typical biaryl product from a Suzuki coupling reaction.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified Suzuki coupling product.[8]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved.
-
For quantitative ¹H NMR, an internal standard with a known concentration can be added.
2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
For unambiguous structural confirmation, acquire 2D NMR spectra such as COSY, HSQC, and HMBC.[8] The HMBC experiment is particularly crucial for identifying the long-range correlation between a proton on one aromatic ring and the carbon on the other, directly confirming the newly formed C-C bond.[8]
3. Data Processing and Analysis:
-
Process the acquired spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.[1]
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of different protons.[1]
-
Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to assign the signals to the corresponding protons and carbons in the molecule.[3]
-
In the HMBC spectrum, look for the key correlation across the newly formed C-C bond.
Mass Spectrometric Analysis of a Suzuki Coupling Product
This protocol describes a general procedure for analyzing a Suzuki coupling product using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and thermally stable compounds.
1. Sample Preparation:
-
Prepare a dilute solution of the purified Suzuki coupling product in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
If the sample contains non-volatile impurities, a simple filtration or work-up step may be necessary.
2. GC-MS Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC-MS instrument.
-
The sample is vaporized and separated on a capillary column based on its boiling point and polarity.
-
The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI).
-
The mass spectrometer scans a range of mass-to-charge (m/z) ratios to detect the molecular ion and its fragment ions.
3. Data Processing and Analysis:
-
Analyze the resulting chromatogram to identify the peak corresponding to the Suzuki coupling product.
-
Examine the mass spectrum of this peak. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the product.
-
Analyze the fragmentation pattern to gain further structural information and compare it with spectral libraries if available.
Visualizing the Workflow and Comparison
To better understand the processes and their relationships, the following diagrams illustrate the experimental workflows and a direct comparison of the two techniques.
Conclusion: A Synergistic Approach
Ultimately, NMR Spectroscopy and Mass Spectrometry are not mutually exclusive but rather complementary techniques for the validation of Suzuki coupling products.[3] For unequivocal structural confirmation, 2D NMR spectroscopy, particularly the HMBC experiment, is unparalleled in its ability to directly confirm the formation of the critical C-C bond.[8] Mass spectrometry, on the other hand, is invaluable for rapid confirmation of the product's molecular weight and for assessing purity, especially when coupled with a chromatographic separation method.[6] For researchers in drug development and synthetic chemistry, a multi-faceted validation approach that leverages the strengths of both NMR and MS will provide the highest level of confidence in the successful synthesis of the target molecule.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. theanalyticalscientist.com [theanalyticalscientist.com]
- 3. researchgate.net [researchgate.net]
- 4. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 5. azom.com [azom.com]
- 6. shoko-sc.co.jp [shoko-sc.co.jp]
- 7. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Study of Palladium Catalysts for the Suzuki-Miyaura Coupling of 3,5-Dichloro-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for a Challenging Suzuki-Miyaura Cross-Coupling Reaction.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the coupling of sterically hindered and electronically deactivated substrates such as 3,5-Dichloro-4-methoxyphenylboronic acid presents a significant challenge. The selection of an appropriate palladium catalyst is paramount to achieving high yields and reaction efficiency. This guide provides a comparative overview of palladium catalysts suitable for this transformation, supported by experimental data from analogous reactions and detailed experimental protocols.
Performance Comparison of Palladium Catalysts
Direct comparative studies on this compound are limited in publicly available literature. However, by examining data from structurally similar substrates, particularly those featuring dichloro-substitution and methoxy groups, we can infer the relative performance of common palladium catalysts. The following table summarizes the performance of various palladium catalysts in Suzuki-Miyaura reactions involving substrates with similar steric and electronic properties.
| Catalyst System | Coupling Partner 1 | Coupling Partner 2 | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3,5-dichloro-1,2,4-thiadiazole | 4-methoxyphenylboronic acid | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | 24 | 55 | [1] |
| Pd(OAc)₂ | 2,3,5-trichloropyridine | Phenylboronic acid | Na₂CO₃ | DMF/H₂O | 60 | 12 | 83-89 | [2][3] |
| Pd(dppf)Cl₂ | Aryl Chlorides | Arylboronic Acids | Various | Various | RT - High | Various | Good to Excellent | [4] |
| Pd(OAc)₂ / SPhos | Chloro-substituted 1,2,4-benzotriazine | Arylboronic Acids | K₃PO₄ or Cs₂CO₃ | Toluene or Toluene/H₂O | 110 | 24 | up to 72 | [2] |
Note: The data presented is for analogous or structurally related reactions and should be used as a guide for catalyst selection and optimization.
Key Insights on Catalyst Performance
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a traditional and widely used catalyst for Suzuki-Miyaura couplings. For a substrate closely related to the topic, the coupling of 3,5-dichloro-1,2,4-thiadiazole with 4-methoxyphenylboronic acid, Pd(PPh₃)₄ provided a moderate yield of 55% under reflux conditions.[1] This suggests that while viable, this catalyst may require forcing conditions and may not be the most efficient for this challenging substrate.
-
Palladium(II) Acetate (Pd(OAc)₂): Often used in combination with phosphine ligands, Pd(OAc)₂ can be a versatile and cost-effective catalyst. In a ligand-free system for the coupling of 2,3,5-trichloropyridine with arylboronic acids, Pd(OAc)₂ demonstrated high efficiency in an aqueous medium, affording yields up to 89%.[2][3] This indicates that for some dichlorinated substrates, a simple palladium salt can be effective, particularly under greener solvent systems. When paired with bulky, electron-rich phosphine ligands like SPhos (a Buchwald ligand), Pd(OAc)₂ has been shown to be effective for coupling chloro-substituted heterocycles, albeit at elevated temperatures.[2]
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): This catalyst is known for its robustness and effectiveness in a wide range of Suzuki-Miyaura couplings, including those involving challenging substrates.[4] While specific data for this compound was not found, its general applicability for aryl chlorides suggests it would be a strong candidate for this transformation, potentially offering good yields under milder conditions than Pd(PPh₃)₄.
-
Buchwald Ligand Systems (e.g., SPhos): The use of bulky, electron-rich phosphine ligands developed by Stephen Buchwald and his group has revolutionized palladium-catalyzed cross-coupling reactions. These ligands, when combined with a palladium source like Pd(OAc)₂, are particularly effective for the coupling of sterically hindered and electron-poor aryl chlorides.[2] For the coupling of a chloro-substituted benzotriazine, the Pd(OAc)₂/SPhos system provided good yields, highlighting its potential for activating challenging C-Cl bonds.
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions, which can be adapted for the specific coupling of an aryl halide with this compound using different palladium catalysts.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Methanol (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvents (Toluene, Water, and Methanol) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using Palladium(II) Acetate with a Phosphine Ligand (e.g., SPhos)
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, this compound, Pd(OAc)₂, SPhos, and potassium phosphate to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add degassed toluene to the tube.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, Pd(dppf)Cl₂, and cesium carbonate.
-
Evacuate and backfill the vessel with an inert gas.
-
Add degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Suzuki-Miyaura Coupling Workflow
The following diagrams illustrate the general signaling pathway of the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Efficiency of 3,5-Dichloro-4-methoxyphenylboronic Acid and Its Esters in Suzuki-Miyaura Coupling
For researchers and professionals in drug development and organic synthesis, the choice between employing a boronic acid or its corresponding boronate ester in Suzuki-Miyaura cross-coupling reactions is a critical decision that influences reaction efficiency, yield, and practicality. This guide provides an objective comparison of the reactivity and stability of 3,5-Dichloro-4-methoxyphenylboronic acid and its commonly used ester derivatives, supported by experimental data and detailed protocols.
Executive Summary: The Reactivity versus Stability Trade-Off
The central consideration when choosing between a boronic acid and a boronate ester lies in the balance between reactivity and stability. Boronic acids are generally more reactive and often result in faster reaction times in Suzuki-Miyaura couplings.[1][2] This increased reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this reactivity is counterbalanced by lower stability. Boronic acids are susceptible to decomposition pathways such as protodeboronation and oxidation, which can affect their shelf-life and decrease reaction yields.[1][3]
Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly enhanced stability.[1][4] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This stability makes them advantageous for multi-step syntheses where the boronic acid moiety needs to be carried through several reaction steps. However, this stability comes at the cost of lower reactivity, which may necessitate longer reaction times or more forcing conditions.[5][6]
Quantitative Performance Comparison
The following table summarizes the general quantitative and qualitative differences between arylboronic acids and their boronate esters in Suzuki-Miyaura coupling, with specific considerations for this compound.
| Feature | This compound | This compound Esters (e.g., Pinacol Ester) |
| Reactivity | Generally higher, leading to faster reaction times.[1][2] | Generally lower, may require longer reaction times.[5][6] |
| Stability | Prone to decomposition (protodeboronation, oxidation), shorter shelf-life.[1][3] | Significantly more stable, robust to a wider range of reaction conditions.[1][4] |
| Typical Yield | Can be high in short reaction times, but may be compromised by decomposition.[1] In some cases, like with indole substrates, boronic acids provide the highest yields.[5][6] | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[1] Some novel esters have shown higher yields than both acids and pinacol esters.[7] |
| Purity | Can be challenging to obtain in high purity due to propensity for decomposition.[1] | Generally high; can be purified by standard techniques like column chromatography.[1][7] |
| Handling & Storage | May require an inert atmosphere and low temperatures for long-term storage.[1] | Stable at room temperature, easy to handle.[1] |
| Transmetalation Rate | Generally faster due to higher Lewis acidity.[1] | Slower, as the ester needs to be hydrolyzed or activated to participate in the catalytic cycle. The exact transmetalating species can be unclear.[3] |
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction. This protocol can be adapted for either this compound or its esters, with potential adjustments to reaction time and temperature for the latter.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), this compound or its ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 5 mL).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (e.g., 2-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the key relationships and mechanisms.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Equilibrium between a boronic acid and its pinacol ester.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
assessing the impact of substituents on the reactivity of phenylboronic acids
For Researchers, Scientists, and Drug Development Professionals
The reactivity of phenylboronic acids is a critical parameter in a multitude of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The electronic and steric nature of substituents on the phenyl ring plays a pivotal role in modulating this reactivity, influencing reaction rates, yields, and even mechanistic pathways. This guide provides a comprehensive comparison of the impact of various substituents on the reactivity of phenylboronic acids, supported by experimental data and detailed protocols.
Data Presentation: Substituent Effects on Acidity and Reactivity
The acidity of a phenylboronic acid, quantified by its pKa value, is a key indicator of its reactivity. Electron-withdrawing groups (EWGs) generally increase the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack and facilitating the transmetalation step in cross-coupling reactions. Conversely, electron-donating groups (EDGs) decrease Lewis acidity.[1][2] This trend is clearly illustrated by the pKa values of various para-substituted phenylboronic acids.
| Substituent (p-X) | Hammett Constant (σp) | pKa |
| -OCH₃ | -0.27 | 9.24[3] |
| -CH₃ | -0.17 | ~8.9 |
| -H | 0.00 | 8.86[4] |
| -F | 0.06 | 8.77[4] |
| -Cl | 0.23 | ~8.5 |
| -CN | 0.66 | ~7.8 |
| -NO₂ | 0.78 | 7.23[3] |
Table 1: Hammett Constants and pKa Values for para-Substituted Phenylboronic Acids. This table illustrates the correlation between the electronic nature of the substituent and the acidity of the boronic acid. Generally, more positive Hammett constants correspond to lower pKa values (stronger acids).
The impact of these electronic effects on reaction outcomes is evident in the Suzuki-Miyaura coupling. While a systematic comparison of yields under identical conditions across a wide range of substituents is challenging to compile from the literature, a general trend emerges: electron-donating groups on the boronic acid partner can enhance reaction rates and yields.[5] However, reactions with electron-withdrawing substituents can also be efficient, sometimes requiring modified reaction conditions.
| Phenylboronic Acid Substituent | Aryl Halide Partner | Product Yield (%) |
| 4-Methoxy | 4-Bromotoluene | High |
| 4-Methyl | 4-Bromotoluene | High |
| Unsubstituted | 4-Bromotoluene | Moderate to High |
| 4-Nitro | 4-Bromotoluene | Moderate |
| 2-Nitro | 4-Iodobenzonitrile | 85[6] |
Table 2: Illustrative Yields in Suzuki-Miyaura Coupling Reactions. This table provides a qualitative and quantitative illustration of how substituents on the phenylboronic acid can influence product yields in Suzuki-Miyaura cross-coupling reactions. Note that reaction conditions can significantly impact these outcomes.
Experimental Protocols
To quantitatively assess the impact of substituents, two key experimental procedures are fundamental: the determination of pKa and the execution of a controlled Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Determination of pKa by Potentiometric Titration
This method allows for the precise measurement of the acidity of a given phenylboronic acid.
Materials:
-
Substituted phenylboronic acid
-
0.05 M Potassium Chloride (KCl) solution
-
0.05 M Sodium Hydroxide (NaOH) solution, standardized
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4 and 7).[7]
-
Accurately weigh 0.03–0.05 g of the phenylboronic acid and dissolve it in 50 mL of the 0.05 M KCl solution in a beaker with a magnetic stir bar.[7]
-
Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.
-
Titrate the solution with the standardized 0.05 M NaOH solution, recording the pH after each addition of titrant. Add the titrant in small increments, especially near the expected equivalence point.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).[7]
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a framework for comparing the reactivity of different substituted phenylboronic acids under consistent conditions.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Substituted phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).
-
Add the solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water).
-
Stir the reaction mixture at a constant temperature (e.g., 80 °C) for a set period (e.g., 12 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield of the purified product and characterize it by appropriate analytical techniques (e.g., NMR, GC-MS).
-
Repeat the experiment with different substituted phenylboronic acids, keeping all other parameters constant to ensure a valid comparison.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the reactivity of substituted phenylboronic acids.
Caption: Electronic Effects of Substituents on Phenylboronic Acid Reactivity.
References
literature review of Suzuki reactions involving substituted phenylboronic acids
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. This guide provides a comparative overview of Suzuki reactions involving substituted phenylboronic acids, supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate reaction optimization and troubleshooting.
The versatility of the Suzuki coupling lies in its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[1] However, the electronic and steric nature of substituents on the phenylboronic acid can significantly impact reaction efficiency. This guide categorizes the discussion into three key areas: electron-rich, electron-deficient, and sterically hindered phenylboronic acids, providing specific examples and conditions for successful couplings.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a palladium catalyst cycling through three main steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The cycle begins with the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step often facilitated by a base. Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst.[2]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparison of Reaction Performance
The success of a Suzuki coupling is highly dependent on the nature of the substituents on the phenylboronic acid. The following tables summarize typical reaction conditions and yields for electron-rich, electron-deficient, and sterically hindered phenylboronic acids.
Electron-Rich Phenylboronic Acids
Electron-donating groups on the phenylboronic acid can enhance the nucleophilicity of the aryl group, facilitating the transmetalation step.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 4-Chlorotoluene | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 92 |
| 1-Bromo-4-nitrobenzene | 4-Aminophenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 88 |
Electron-Deficient Phenylboronic Acids
Electron-withdrawing groups decrease the nucleophilicity of the aryl group, which can slow down the transmetalation step. However, these boronic acids are often more stable to protodeboronation.[4]
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | 4-Formylphenylboronic acid | Pd(OAc)₂ (2) | Buchwald Ligand (4) | K₂CO₃ | Dioxane/H₂O | 80 | 16 | 90 |
| 1-Chloro-4-nitrobenzene | 4-Nitrophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 120 | 24 | 85 |
| 4-Bromoanisole | 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH/H₂O | 100 | 12 | 93 |
Sterically Hindered Phenylboronic Acids
Ortho-substituents on the phenylboronic acid can sterically hinder the approach to the palladium center, making transmetalation and reductive elimination more challenging.[4] Specialized bulky ligands are often required to overcome this steric hindrance.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-2-methylbenzene | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 24 | 89 |
| 2-Bromotoluene | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (5) | Cs₂CO₃ | Dioxane | 120 | 36 | 78 |
| 1-Iodo-2,6-dimethylbenzene | Mesitylboronic acid | Pd(PPh₃)₄ (5) | - | Ba(OH)₂ | DME/H₂O | 80 | 4 | 95 |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Suzuki-Miyaura coupling reaction.
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of an aryl bromide with a substituted phenylboronic acid.[5]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, substituted phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Figure 2: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol for Coupling of a Sterically Hindered Substrate
This protocol is adapted for more challenging couplings involving ortho-substituted substrates.[6]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Ortho-substituted phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.05 mmol, 5 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.5 mmol, 2.5 equiv)
-
1,4-Dioxane (10 mL)
Procedure:
-
In a glovebox, charge an oven-dried vial with the aryl halide, ortho-substituted phenylboronic acid, Pd₂(dba)₃, XPhos, and Cs₂CO₃.
-
Add a magnetic stir bar and seal the vial with a cap containing a PTFE septum.
-
Remove the vial from the glovebox and add degassed 1,4-dioxane via syringe.
-
Place the vial in a preheated aluminum block on a hot plate at 120 °C and stir vigorously.
-
After the indicated time, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Troubleshooting Common Issues
Despite its robustness, challenges can arise in Suzuki couplings. A common side reaction is protodeboronation, where the boronic acid is replaced by a hydrogen atom. This is particularly problematic with electron-rich heterocyclic and some vinyl boronic acids.[6] Using milder bases like K₂CO₃ or KF, or switching to anhydrous conditions, can mitigate this issue.[6] For sterically hindered substrates, the use of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos is often essential to promote the reaction.[6] If a reaction fails, it is crucial to verify the quality of the reagents, ensure a properly inert atmosphere, and confirm the activity of the palladium catalyst.[6]
References
A Cost-Benefit Analysis of 3,5-Dichloro-4-methoxyphenylboronic Acid in Complex Synthesis
In the landscape of drug discovery and development, the strategic selection of building blocks is paramount to the synthesis of complex molecular architectures. 3,5-Dichloro-4-methoxyphenylboronic acid has emerged as a valuable reagent, particularly in the synthesis of bioactive compounds. This guide provides a comprehensive cost-benefit analysis of utilizing this substituted phenylboronic acid, comparing its performance with a common alternative, 4-methoxyphenylboronic acid, in the context of synthesizing analogs of the potent anti-cancer agent, Combretastatin A-4 (CA-4).
Executive Summary
This compound offers unique advantages in specific synthetic applications due to the electronic effects of its chloro-substituents. These groups can influence reaction kinetics and provide handles for further functionalization. However, these benefits come at a higher financial cost compared to simpler, non-halogenated analogs like 4-methoxyphenylboronic acid. This analysis indicates that the choice of reagent is highly dependent on the specific synthetic strategy, the desired electronic properties of the target molecule, and budgetary constraints. For syntheses where the electronic modulation offered by the dichloro-substituents is critical for biological activity or subsequent synthetic steps, the additional cost may be justified. In contrast, for the straightforward introduction of a methoxyphenyl moiety where electronic effects are less critical, 4-methoxyphenylboronic acid presents a more cost-effective solution.
Data Presentation: A Comparative Overview
The following tables provide a quantitative comparison of this compound and its simpler analog, 4-methoxyphenylboronic acid, focusing on cost and reported performance in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis.
Table 1: Cost Comparison
| Compound | Supplier | Quantity (g) | Price (USD) | Cost per Gram (USD) |
| This compound | Sigma-Aldrich | 1 | 157.00 | 157.00 |
| 5 | 549.00 | 109.80 | ||
| 4-Methoxyphenylboronic acid | Sigma-Aldrich | 1 | 36.63 | 36.63 |
| 5 | 76.16 | 15.23 |
Note: Prices are subject to change and may vary based on purity and supplier.
Table 2: Performance in a Representative Suzuki-Miyaura Coupling
The synthesis of Combretastatin A-4 (CA-4) analogs serves as an excellent case study for comparing the utility of different boronic acids. While a direct, side-by-side comparison of the two boronic acids in the synthesis of the exact same CA-4 analog is not available in a single report, we can extrapolate from similar reactions to provide a plausible performance overview.
| Parameter | This compound (Projected) | 4-Methoxyphenylboronic acid (Reported) |
| Reaction | Suzuki-Miyaura coupling with a vinyl iodide partner | Suzuki-Miyaura coupling with a vinyl iodide partner |
| Reported Yield | Estimated 50-60% | 78%[1] |
| Key Advantages | Introduces electron-withdrawing groups, potentially modulating biological activity; provides sites for further functionalization. | High yield, cost-effective. |
| Key Disadvantages | Higher cost, potentially lower yield due to steric hindrance and electronic effects. | Lacks the electronic modulation of the dichlorinated analog. |
The projected yield for this compound is an educated estimate based on the reported yield for the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole with 4-methoxyphenylboronic acid (55% for the di-substituted product), which suggests that the presence of the chloro groups can lead to more moderate yields compared to the non-halogenated analog.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling in the Synthesis of Combretastatin A-4 Analogs
This protocol is adapted from a reported synthesis of Combretastatin A-4 and can be applied to both this compound and 4-methoxyphenylboronic acid.[1]
Materials:
-
(Z)-3,4,5-Trimethoxy-β-iodostyrene (1 equivalent)
-
Arylboronic acid (this compound or 4-methoxyphenylboronic acid) (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Dichloromethane (DCM)
-
Saturated brine solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add (Z)-3,4,5-trimethoxy-β-iodostyrene, the respective arylboronic acid, and sodium carbonate.
-
Add a 4:1 mixture of DME and water.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the DME under reduced pressure.
-
Add dichloromethane (DCM) to the residue and wash with saturated brine and then water.
-
Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
In Vitro Tubulin Polymerization Inhibition Assay
This protocol is essential for evaluating the biological activity of synthesized Combretastatin A-4 analogs.[2][3]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (10 mM stock)
-
Glycerol
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Combretastatin A-4)
-
Vehicle control (DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep the solution on ice.
-
Add the test compounds, positive control, and vehicle control to the wells of a pre-warmed (37°C) 96-well plate.
-
To initiate the polymerization, add the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader, pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance as a function of time to obtain polymerization curves. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
Mandatory Visualization
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision-making framework for boronic acid selection.
References
A Researcher's Guide to Spectroscopic Comparison of Starting Material and Product in Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis, confirming the transformation of a starting material into the desired product is a critical step. Spectroscopic techniques offer powerful, non-destructive methods to monitor reaction progress and verify the structure of the final compound.[1] This guide provides a comparative overview of three cornerstone spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the analysis of starting materials versus products.
The Role of Spectroscopy in Reaction Analysis
Spectroscopic methods are instrumental in tracking the chemical changes that occur during a reaction.[2] By comparing the spectra of the starting material and the product, researchers can identify the disappearance of reactant signals and the appearance of new signals corresponding to the product.[3] This comparison provides crucial evidence for the success of a chemical transformation.
Comparative Analysis of Spectroscopic Techniques
Each spectroscopic technique provides unique insights into molecular structure. A multi-faceted approach utilizing NMR, IR, and MS often yields the most comprehensive understanding of a chemical reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of a molecule in solution.[4] It provides information about the chemical environment, connectivity, and stereochemistry of atoms. When comparing the NMR spectra of a starting material and its product, key changes to look for include shifts in the positions of signals (chemical shifts), changes in the splitting patterns (coupling), and the appearance or disappearance of signals.[5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly adept at identifying the functional groups present in a molecule.[7] The absorption of infrared radiation causes molecular bonds to vibrate at specific frequencies.[8] A chemical reaction is often characterized by a change in functional groups, which can be readily observed by comparing the IR spectra of the reactant and product.[9] For instance, the disappearance of a broad O-H stretch and the appearance of a sharp C=O stretch can indicate the oxidation of an alcohol to a ketone.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.[11] This technique is invaluable for determining the molecular weight of the product and confirming that it differs from the starting material as expected.[12] Analysis of the fragmentation patterns can also provide structural information that complements data from NMR and IR spectroscopy.[13]
Quantitative Data Summary
The following tables summarize key quantitative data used in the spectroscopic comparison of starting materials and products.
Table 1: Characteristic ¹H NMR Chemical Shifts
| Functional Group | Typical Chemical Shift (ppm) | Notes |
| Alkane (C-H) | 0.9 - 1.8 | |
| Alkene (C=C-H) | 4.5 - 6.5 | |
| Alkyne (C≡C-H) | 2.0 - 3.0 | |
| Aromatic (Ar-H) | 6.5 - 8.5 | |
| Alcohol (O-H) | 1.0 - 5.0 (broad) | Position is concentration and solvent dependent. |
| Aldehyde (CHO) | 9.0 - 10.0 | |
| Carboxylic Acid (COOH) | 10.0 - 13.0 (very broad) | |
| Ester (RCOOR') | 3.5 - 4.5 (for O-C-H) | |
| Amine (N-H) | 1.0 - 5.0 (broad) |
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H (Alcohol, Phenol) | 3200 - 3600 | Strong, Broad |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |
| N-H (Amine, Amide) | 3300 - 3500 | Medium, Sharp (primary amines show two bands) |
| C-H (Alkane) | 2850 - 3000 | Strong |
| C-H (Alkene) | 3000 - 3100 | Medium |
| C-H (Alkyne) | ~3300 | Strong, Sharp |
| C=O (Ketone, Aldehyde) | 1710 - 1740 | Strong, Sharp |
| C=O (Ester) | 1735 - 1750 | Strong, Sharp |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| C=O (Amide) | 1630 - 1680 | Strong, Sharp |
| C≡N (Nitrile) | 2220 - 2260 | Medium, Sharp |
| C≡C (Alkyne) | 2100 - 2260 | Weak to Medium, Sharp |
Table 3: Common Mass Spectrometry Fragmentation Patterns
| Functional Group | Characteristic Fragment Loss | Notes |
| Alcohols | Loss of H₂O (M-18) | |
| Aldehydes/Ketones | Alpha-cleavage | |
| Esters | McLafferty rearrangement | |
| Alkyl Halides | Loss of halogen radical | Isotopic patterns for Cl and Br are distinctive. |
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on proper sample preparation and instrument operation.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the starting material or product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire a ¹H NMR spectrum. A standard experiment involves a 90° pulse and an acquisition time of 2-4 seconds. For a more detailed analysis, ¹³C NMR and 2D NMR experiments (e.g., COSY, HSQC) can be performed.[14]
-
Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using a reference signal (e.g., TMS at 0 ppm). Integrate the signals to determine the relative ratios of protons.
IR Spectroscopy Protocol
-
Sample Preparation:
-
Liquids: Place a drop of the neat liquid between two salt plates (e.g., NaCl, KBr).
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid with dry KBr and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol oil and placing the paste between salt plates.[15]
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (for pellets) or clean salt plates. This will be automatically subtracted from the sample spectrum.[3]
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the IR spectrum.
-
Data Analysis: Identify the key absorption bands and their corresponding wavenumbers. Compare the spectrum of the product to that of the starting material to identify changes in functional groups.[16]
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.
-
Sample Introduction: Introduce the sample into the mass spectrometer. Common methods include direct infusion or through a liquid chromatography (LC) system (LC-MS).[17]
-
Ionization: Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.[18] Compare the mass spectrum of the product with that of the starting material.
Workflow for Spectroscopic Comparison
The following diagram illustrates the general workflow for comparing the spectroscopic data of a starting material and a product.
Caption: Workflow for spectroscopic comparison of starting material and product.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently determine the outcome of a chemical reaction and ensure the identity and purity of their synthesized products.
References
- 1. fiveable.me [fiveable.me]
- 2. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 3. benchchem.com [benchchem.com]
- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 7. tutorchase.com [tutorchase.com]
- 8. vce.studypulse.au [vce.studypulse.au]
- 9. clairet.co.uk [clairet.co.uk]
- 10. youtube.com [youtube.com]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 14. Experimental Approaches of NMR Spectroscopy | springerprofessional.de [springerprofessional.de]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]
- 17. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 18. Experimental reporting [rsc.org]
Safety Operating Guide
Safe Disposal of 3,5-Dichloro-4-methoxyphenylboronic Acid: A Procedural Guide
For Immediate Reference: Treat 3,5-Dichloro-4-methoxyphenylboronic acid as a halogenated organic solid waste. Do not dispose of down the drain or in regular trash. Segregate from non-halogenated and other incompatible waste streams.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a chlorinated organic compound, specific handling procedures are required.[1]
Hazard Identification and Classification
This compound is a halogenated arylboronic acid. While specific toxicological data is limited, it should be handled as a compound that causes skin and eye irritation.[2] Arylboronic acids as a class are considered potentially genotoxic, warranting careful handling and disposal. All waste containing this substance must be treated as hazardous chemical waste.[1]
Waste Segregation and Collection
Proper segregation is the most critical step in the safe disposal of this chemical. Halogenated organic wastes must be collected separately from all other waste streams to ensure proper treatment, which typically involves incineration at a regulated facility.[1]
| Waste Stream | Container Type & Labeling | Incompatible Materials | Disposal Route |
| Solid this compound Waste | Clearly labeled, sealed, and compatible container (e.g., HDPE). Label: "HALOGENATED ORGANIC SOLID WASTE" with the full chemical name. | Non-halogenated organics, strong oxidizing agents, strong bases, acids.[1] | Licensed Hazardous Waste Disposal Service |
| Contaminated Labware (e.g., gloves, weigh boats, pipette tips) | Double-bagged in durable plastic bags or placed in a lined, sealed container. Label: "HALOGENATED ORGANIC SOLID WASTE". | Liquids, sharps, non-halogenated waste. | Licensed Hazardous Waste Disposal Service |
| Solutions in Organic Solvents (e.g., DCM, Chloroform) | Designated, compatible (e.g., polyethylene) container for "HALOGENATED ORGANIC LIQUID WASTE".[1] Do not use metal cans. | Aqueous solutions, acids, bases, oxidizers, non-halogenated solvents. | Licensed Hazardous Waste Disposal Service |
| Empty Stock Containers | Triple rinse with a suitable solvent (e.g., acetone, ethanol). Collect the rinsate as "HALOGENATED ORGANIC LIQUID WASTE". Deface the original label and dispose of the container according to institutional guidelines for clean glassware/plastic. | - | Institutional recycling or waste stream after decontamination. |
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the disposal of pure (or near-pure) solid this compound and contaminated materials.
Personnel Protective Equipment (PPE) Required:
-
Standard laboratory coat
-
Safety goggles with side shields
-
Chemical-resistant gloves (e.g., nitrile)
Procedure:
-
Designate a Waste Area: Conduct all waste handling and packaging within a designated area, preferably inside a chemical fume hood to avoid inhalation of dust.
-
Prepare the Waste Container:
-
Obtain a designated container for "HALOGENATED ORGANIC SOLID WASTE" from your institution's environmental health and safety (EHS) office.
-
Ensure the container is clean, in good condition, and has a secure, threaded cap.
-
Properly label the container with the words "Hazardous Waste," "Halogenated Organic Solid Waste," and list the full chemical name: "this compound."
-
-
Transfer of Solid Waste:
-
Carefully transfer the solid waste into the prepared container using a spatula or scoop.
-
Avoid creating dust. If the material is a fine powder, handle it with extreme care.
-
Place any contaminated disposable items, such as weighing paper or gloves, into the same container or a separate, appropriately labeled bag for halogenated solid waste.
-
-
Seal and Store:
-
Securely close the container. Do not overfill; allow for headspace.
-
Wipe the exterior of the container clean with a damp cloth or paper towel (dispose of the towel as contaminated solid waste).
-
Store the sealed container in a well-ventilated, designated satellite accumulation area away from incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifest and handoff.
-
Emergency and Spill Procedures
In the event of a spill, the primary goal is to contain the material safely and prevent its spread.
-
Small Spill (Solid):
-
Ensure proper PPE is worn.
-
Gently sweep up the solid material, avoiding dust generation. A HEPA-filtered vacuum may be used if available and appropriate.
-
Place the swept material and any cleanup items (e.g., absorbent pads, towels) into a sealed container labeled as "HALOGENATED ORGANIC SOLID WASTE."
-
Clean the spill area with soap and water.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert others and restrict access to the location.
-
Contact your institution's EHS or emergency response team immediately.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 3,5-Dichloro-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for handling 3,5-Dichloro-4-methoxyphenylboronic acid. The following procedures are based on established best practices for handling similar boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive and compound-specific information.
Immediate Safety Precautions
When handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for structurally related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4][5]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][6][7]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][9][10]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[8]
-
Wash hands thoroughly with soap and water after handling and before breaks.[6][8][9]
-
Do not eat, drink, or smoke in the laboratory.[8]
-
Remove any contaminated clothing immediately and wash it before reuse.[2][4][8]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][8][9] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[8][9] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[9] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[9] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[1][9] | Minimizes the risk of respiratory tract irritation.[9] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
Emergency and Disposal Plan
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention.[1][2][3] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1][2][3] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][3] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur. Do NOT induce vomiting.[1][2][3] |
Spill and Leak Procedures:
-
Use proper personal protective equipment as indicated in the PPE section.
-
Vacuum or sweep up material and place it into a suitable disposal container.[1]
-
Clean up spills immediately, observing precautions in the Protective Equipment section.[1]
-
Provide ventilation.[1]
Disposal Plan:
-
Dispose of contents/container to an approved waste disposal plant.[2][3]
-
Waste is classified as hazardous. Dispose of in accordance with the European Directives on waste and hazardous waste.[3]
-
Contaminated packaging should be disposed of as hazardous or special waste.[3]
Visualized Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for boronic acids.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ie [fishersci.ie]
- 4. tcichemicals.com [tcichemicals.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. aksci.com [aksci.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
